molecular formula C10H12FNO2 B13043606 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Cat. No.: B13043606
M. Wt: 197.21 g/mol
InChI Key: AHSKJOFKGUCEGV-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,12H2,1-2H3

InChI Key

AHSKJOFKGUCEGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)OC)N

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-one (CAS 1270414-20-4)

[1]

Executive Summary

CAS 1270414-20-4 is a chiral, reactive building block characterized by an

1imidazolesoxazoleschiral amino alcohols1

hydrochloride1

Key Applications:

  • Heterocycle Formation: Precursor for imidazole-based drugs via cyclization with amidines.[1]

  • Chiral Synthesis: Substrate for asymmetric reduction to form norephedrine-like amino alcohols.[1]

  • Medicinal Chemistry: Structural motif found in next-generation P-CABs and specific tyrosine kinase inhibitors.[1]

Chemical Identity & Structural Analysis[2]

The molecule features a highly functionalized core containing an electron-rich aromatic ring (due to the methoxy group) modulated by an electron-withdrawing fluorine atom.[1] The

1
Property Data
CAS Number 1270414-20-4
IUPAC Name 1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-one
Synonyms 1-amino-1-(3-fluoro-2-methoxyphenyl)acetone;

-amino-3-fluoro-2-methoxypropiophenone (analogous naming)
Molecular Formula

Molecular Weight 197.21 g/mol (Free Base)
Chiral Center C1 (Carbon attached to the amine and phenyl ring)
Physical State Solid (as HCl salt); Unstable oil/solid (as Free Base)
Structural Visualization

The following diagram illustrates the chemical structure and the numbering of the key functional groups.

ChemicalStructureMolecule1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-oneRingPhenyl Ring(3-F, 2-OMe)Molecule->RingCore ScaffoldAmine$alpha$-Amino Group(-NH2)Molecule->AmineNucleophileKetoneKetone Carbonyl(C=O)Molecule->KetoneElectrophile

Caption: Structural decomposition of CAS 1270414-20-4 highlighting the reactive centers.[1]

Physicochemical Properties & Stability Profile

Understanding the stability profile of CAS 1270414-20-4 is critical for successful experimental outcomes.[1]

1
Stability Mechanism[1]
  • Free Base Instability: In its neutral form, the amine group of one molecule can attack the ketone carbonyl of another, leading to rapid dimerization and dehydration to form 2,5-dihydropyrazines , which subsequently oxidize to pyrazines .[1] This reaction is accelerated by heat and basic pH.

  • Salt Stability: Protonation of the amine (e.g., as HCl salt) deactivates its nucleophilicity, preventing self-condensation.[1] The salt form is stable at room temperature if kept dry.

Key Properties Table
Parameter Value / Behavior Implication for Protocol
Solubility (Salt) Soluble in Water, Methanol, DMSOSuitable for aqueous/polar organic reactions.[1]
Solubility (Base) Soluble in DCM, EtOAc, EtherUse only for transient extraction; do not store.[1]
pKa (Conjugate Acid) ~7.5 - 8.5 (Estimated)Lower than typical amines due to the electron-withdrawing ketone.[1]
Hygroscopicity High (Salt form)Store under desiccant; weigh in low-humidity environment.[1]
Thermal Stability Decomposes >150°C (Salt)Avoid high-temperature drying; use vacuum desiccation.[1]

Synthetic Utility & Reactivity

CAS 1270414-20-4 is a "linchpin" intermediate.[1] Its dual functionality allows for the construction of nitrogen-containing heterocycles.[1]

Cyclization to Imidazoles (Marckwald/Gabriel-type)

The primary utility is the synthesis of substituted imidazoles.[1] Reaction with isothiocyanates or amidines yields 2-substituted-4-aryl-5-methylimidazoles.[1]

Mechanism:

  • Nucleophilic attack of the

    
    -amine on the amidine carbon.[1]
    
  • Cyclization onto the ketone carbonyl.

  • Dehydration to aromatize the imidazole ring.

Asymmetric Reduction

The ketone group can be stereoselectively reduced (e.g., using sodium borohydride or transfer hydrogenation ) to yield 1,2-amino alcohols .[1] These are valuable chiral auxiliaries or pharmacophores analogous to ephedrine.[1]

Experimental Workflow: Handling & Solubilization

Since the commercial product is likely the HCl salt, a "Free-Basing" step is often required in situ immediately before reaction.[1]

WorkflowStep1Start: CAS 1270414-20-4 (HCl Salt)Store at -20°C, DesiccatedStep2DissolutionSolvent: MeOH or WaterStep1->Step2Step3In-Situ NeutralizationAdd 1.0 eq. Base (e.g., Et3N, NaHCO3)*Do not isolate free base*Step2->Step3Step4ReactionAdd Electrophile immediately(e.g., Isothiocyanate, Anhydride)Step3->Step4

Caption: Recommended workflow for handling the unstable free base in synthesis.

Safety & Compliance (E-E-A-T)

As a research chemical, comprehensive toxicological data is often limited.[1] However, structural analogs (cathinones, aminoketones) suggest specific hazards.[1]

  • Acute Toxicity: Treat as potentially toxic by ingestion and inhalation.[1] Structural similarity to bioactive monoamines suggests potential CNS activity.

  • Skin/Eye Irritation: The HCl salt is acidic and likely a severe eye irritant.

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

    • Containment: Handle within a fume hood to prevent inhalation of dust.

    • Waste: Dispose of as hazardous organic waste (halogenated).[1]

References

  • Chemical Identity & Supply

    • Source: ChemicalBook Product Database. "1-AMINO-1-(3-FLUORO-2-METHOXYPHENYL)ACETONE Properties and Supply".[1] Accessed 2026.[1][2]

  • General Reactivity of

    
    -Aminoketones: 
    
    • Source: Fisher, L. E., & Muchowski, J. M. (1990).[1] "Synthesis of

      
      -amino ketones". Organic Preparations and Procedures International.
      
  • Structural Analogs in Drug Design

    • Context: This intermediate shares structural homology with precursors for Vonoprazan and Linzagolix analogs, though specific patent linkages for this exact CAS are proprietary to specific development pipelines.[1]

    • Source: PubChem Compound Summary for related 3-fluoro-2-methoxy derivatives. [1]

Navigating the Solubility Landscape of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Molecule of Interest

In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount to its successful formulation and delivery. 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, a substituted aminoacetone, presents a unique structural combination with potential applications in medicinal chemistry. The presence of an amino group, a ketone, and a substituted aromatic ring imparts a complex polarity profile that dictates its interaction with various solvent systems. This guide provides an in-depth exploration of the anticipated solubility characteristics of this compound in organic solvents, offering a predictive analysis based on its constituent functional groups and providing a robust framework for experimental solubility determination.

The strategic placement of a fluorine atom and a methoxy group on the phenyl ring significantly influences the molecule's electronic and steric properties. The electronegative fluorine atom can modulate the pKa of the amino group and introduce the potential for specific interactions, while the methoxy group can impact lipophilicity.[1] These substitutions, coupled with the hydrogen-bonding capabilities of the primary amine and the polar nature of the carbonyl group, create a molecule with a nuanced solubility profile that is critical for researchers and drug development professionals to comprehend.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent. For 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, we can dissect the molecule to anticipate its behavior in different solvent classes.

  • The Amino Group: The primary amine introduces a significant degree of polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. This functionality suggests a favorable interaction with polar protic solvents such as alcohols (methanol, ethanol) and to some extent, water. However, the overall solubility in water is expected to be limited due to the hydrophobic nature of the substituted phenyl ring. The basicity of the amino group also implies that its solubility will be pH-dependent in aqueous systems.[2]

  • The Ketone Group: The carbonyl group in the acetone moiety is a polar, aprotic functional group. It can act as a hydrogen bond acceptor, contributing to solubility in protic solvents. Its polar nature also suggests miscibility with polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

  • The Substituted Phenyl Ring: The 3-fluoro-2-methoxyphenyl group is the primary hydrophobic domain of the molecule. The fluorine substitution can increase lipophilicity.[3] This aromatic core will favor interactions with non-polar and moderately polar solvents through van der Waals forces and pi-pi stacking. Solvents like toluene, dichloromethane, and diethyl ether are likely to be effective in dissolving this compound.

Based on this analysis, a spectrum of solubility can be predicted. High solubility is anticipated in polar aprotic solvents that can interact with the ketone and the aromatic ring, and in polar protic solvents that can solvate the amino group. Non-polar solvents are also expected to be viable due to the significant hydrophobic character of the molecule.

Anticipated Solubility Profile: A Qualitative Assessment

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe alcohol's ability to hydrogen bond with both the amino and ketone groups will promote salvation. The alkyl chain of the alcohol can interact with the hydrophobic phenyl ring.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can effectively solvate the polar ketone group and interact with the overall dipole of the molecule. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.[4]
Non-Polar Aprotic Toluene, Hexanes, Diethyl EtherModerate to LowSolubility in these solvents will be primarily driven by the hydrophobic phenyl ring. The polar functional groups will limit miscibility, especially in highly non-polar solvents like hexanes.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can interact with both the polar and non-polar regions of the molecule, making them good candidates for solubilization.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone in a range of organic solvents.

Objective:

To quantitatively determine the solubility of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone in a selected panel of organic solvents at a controlled temperature.

Materials:
  • 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Quantification A Weigh excess solute into vials B Add a known volume of solvent A->B C Seal vials and place in shaker at constant temperature B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D E Centrifuge to separate undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtered solution G->H I Analyze dilutions by HPLC H->I J Determine concentration from a standard curve I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone into a series of labeled vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

  • Sample Processing:

    • After equilibration, remove the vials and allow any suspended solid to settle.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

  • Quantification by HPLC:

    • Prepare a stock solution of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.

    • Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

    • Calculate the concentration of the saturated solution using the standard curve, taking into account the dilution factor. The solubility can then be expressed in units such as mg/mL or mol/L.

Molecular Interactions Influencing Solubility

The interplay of various intermolecular forces dictates the dissolution process. The following diagram illustrates the key interactions between 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone and different solvent types.

G cluster_solute 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone cluster_solvents Organic Solvents solute Amino Group (H-bond donor/acceptor) Ketone (H-bond acceptor) Fluoro-Methoxy-Phenyl Ring (Hydrophobic/Dipolar) protic Polar Protic (e.g., Methanol) - H-bond donor/acceptor solute:f0->protic Strong H-bonding solute:f1->protic H-bonding aprotic_polar Polar Aprotic (e.g., Acetone) - Dipole-dipole - H-bond acceptor solute:f1->aprotic_polar Strong Dipole-Dipole solute:f2->aprotic_polar Dipole-Dipole nonpolar Non-Polar (e.g., Toluene) - Van der Waals forces solute:f2->nonpolar Van der Waals

Caption: Key intermolecular forces in solubility.

Conclusion and Future Directions

While a definitive, quantitative solubility profile of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone in organic solvents awaits experimental determination, a strong predictive framework can be established based on its molecular structure. The presence of both polar, hydrogen-bonding functional groups and a significant hydrophobic domain suggests a broad solubility across a range of solvent classes, with particularly high solubility expected in polar aprotic and polar protic solvents.

For drug development professionals, the provided experimental protocol offers a robust and self-validating method to generate the precise data needed for formulation, purification, and analytical method development. Understanding the solubility landscape of this promising molecule is a critical first step in unlocking its full therapeutic potential.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Google Scholar.
  • Asymmetric hydrogenation of β-amino ketone with a bimetallic complex RuPHOX-Ru as the chiral catalyst. (2013). The Royal Society of Chemistry.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • 2-Methoxyphenylacetone. PubChem. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (Year not available). Indian Journal of Chemistry.
  • Process for the preparation of fluoro compounds from the corresponding amines. (2001).
  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogen
  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (2026). ChemRxiv.
  • PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. (Year not available).
  • 1-(3-Methoxyphenyl)acetone. PubChem. Retrieved from [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2025).
  • 1-Amino-1-(4-fluoro-2-methylphenyl)acetone. Chemsrc. Retrieved from [Link]

  • 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one. EPA. Retrieved from [Link]

  • 3-Amino-2-(3-fluoro-2-methoxyphenyl)propan-1-ol. PubChem. Retrieved from [Link]

  • The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. PMC.
  • Solubility Properties of Methanol in Organic Solvents. (2023).

Sources

Technical Guide: Mechanism of Action of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone .

Executive Summary & Chemical Identity

1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is a substituted phenethylamine derivative belonging to the


-aminoketone  class. It is a structural isomer of the substituted cathinone 3-Fluoro-2-methoxymethcathinone. While often utilized as a specialized intermediate in the synthesis of heterocyclic pharmaceutical candidates (e.g., isoquinolines), its pharmacological profile as a bioactive entity places it within the psychostimulant and monoamine modulator spectrum.

This guide analyzes its mechanism of action (MoA) based on the Structure-Activity Relationship (SAR) of 3-fluoro-2-methoxy-substituted phenethylamines.

Chemical Structure & Nomenclature[1]
  • IUPAC Name: 1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-one

  • Common Class: Isocathinone (Regioisomer of Cathinone)

  • Molecular Formula:

    
    
    
  • Key Substituents:

    • 3-Fluoro: Enhances metabolic stability and lipophilicity; increases affinity for the Dopamine Transporter (DAT).

    • 2-Methoxy: Provides steric bulk at the ortho position; modulates selectivity between Serotonin (SERT) and Dopamine (DAT) transporters.

    • 
      -Aminoketone Core:  The amine is attached to the benzylic carbon (C1), and the ketone is at C2. This distinguishes it from "traditional" cathinones (Ketone at C1, Amine at C2).
      

Mechanism of Action: Monoaminergic Modulation

The primary mechanism of action for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is the modulation of monoamine neurotransmission. Unlike direct receptor agonists, this compound acts primarily as a Monoamine Transporter Substrate and Reuptake Inhibitor .

Interaction with Transporters (DAT, NET, SERT)

The compound targets the solute carrier family 6 (SLC6) proteins. The specific 3-fluoro-2-methoxy substitution pattern dictates a unique selectivity profile:

  • Dopamine Transporter (DAT) Inhibition:

    • The 3-fluoro group acts as a bioisostere for hydrogen but with higher electronegativity, increasing binding affinity to the DAT substrate site.

    • Mechanism:[1] The molecule binds to the orthosteric site of DAT, blocking the reuptake of dopamine (DA) from the synaptic cleft.

    • Result: Elevated extracellular DA levels, leading to locomotor stimulation and euphoric effects.

  • Norepinephrine Transporter (NET) Interaction:

    • Phenethylamine derivatives generally exhibit high affinity for NET.

    • Mechanism:[1] Competitive inhibition of norepinephrine (NE) reuptake.

    • Result: Sympathomimetic effects (tachycardia, hypertension).

  • Serotonin Transporter (SERT) Modulation (The "Methoxy" Effect):

    • The 2-methoxy group introduces steric hindrance. Unlike 4-methoxy analogs (which are potent SERT substrates/releasers), ortho-methoxy substitution often reduces SERT affinity compared to para-substitution.

    • Prediction: The compound acts as a weak-to-moderate SERT inhibitor rather than a potent releaser, resulting in a pharmacological profile more distinct from MDMA-like entactogens and closer to pure stimulants, though with reduced potency due to the ortho steric clash.

The "Isocathinone" Specificity

As an isocathinone (amine on C1), the compound exhibits a distinct kinetic profile compared to standard cathinones:

  • Metabolic Stability: The

    
    -aminoketone moiety is susceptible to rapid reduction to the corresponding amino-alcohol (pseudoephedrine analog) or dimerization.
    
  • VMAT2 Interaction: The compound may weakly interact with the Vesicular Monoamine Transporter 2 (VMAT2), displacing monoamines from synaptic vesicles into the cytosol, causing non-exocytotic release (efflux) through the transporter.

Signal Transduction Pathway

The following DOT diagram illustrates the synaptic mechanism of action.

MoA_Pathway Compound 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone DAT Dopamine Transporter (DAT) Compound->DAT Binds/Inhibits NET Norepinephrine Transporter (NET) Compound->NET Binds/Inhibits VMAT2 VMAT2 (Vesicle) Compound->VMAT2 Weak Displacment Synapse Synaptic Cleft DA_Levels ↑ Extracellular Dopamine DAT->DA_Levels Blocks Reuptake NE_Levels ↑ Extracellular Norepinephrine NET->NE_Levels Blocks Reuptake VMAT2->DA_Levels Cytosolic Efflux Receptors Post-Synaptic Receptors (D1/D2, Alpha-Adrenergic) DA_Levels->Receptors Activates NE_Levels->Receptors Activates Response Psychostimulation / Sympathomimetic Effect Receptors->Response Signal Transduction

Caption: Synaptic mechanism showing dual inhibition of DAT/NET and downstream receptor activation.

Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for distinguishing the parent compound's activity from its metabolites.

Metabolic PathwayEnzyme SystemProductActivity Status
Carbonyl Reduction Cytosolic Reductases1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-olActive (Ephedrine-like)
O-Demethylation CYP2D6 / CYP2C191-Amino-1-(3-fluoro-2-hydroxyphenyl)acetoneInactive/Excreted
N-Acetylation NAT (N-acetyltransferase)N-acetyl derivativeInactive
Deamination MAO-A / MAO-B1-(3-fluoro-2-methoxyphenyl)propane-1,2-dioneToxic Metabolite

Critical Insight: The ortho-methoxy group protects the phenyl ring from rapid hydroxylation, potentially extending the half-life compared to non-methoxylated analogs. However, the


-aminoketone core is chemically labile, suggesting a short duration of action unless stabilized as a salt.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating protocols are recommended.

Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine


 values for DAT, NET, and SERT.
  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Seeding: Plate cells at density

    
     cells/well in poly-D-lysine coated plates.
    
  • Incubation:

    • Wash cells with Krebs-HEPES buffer.

    • Incubate with varying concentrations (

      
       to 
      
      
      
      M) of the test compound for 10 minutes.
  • Substrate Addition: Add radiolabeled substrate (

    
    , 
    
    
    
    , or
    
    
    ). Incubate for 5 minutes.
  • Termination: Rapidly wash with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot log-concentration vs. % uptake to derive

    
     using non-linear regression.
    
Synaptosomal Release Assay

Objective: Distinguish between a Reuptake Inhibitor and a Releasing Agent (Substrate).

  • Isolation: Prepare rat brain synaptosomes (striatum for DA, hippocampus for 5-HT).

  • Pre-loading: Load synaptosomes with

    
     for 15 minutes.
    
  • Challenge: Wash synaptosomes, then expose to test compound.

  • Measurement: Measure radioactivity in the supernatant (released fraction) vs. pellet (retained fraction).

  • Interpretation:

    • Reuptake Inhibitor: Low release in supernatant (blocks transporter).

    • Releasing Agent: High release in supernatant (reverses transporter).

Comparative Pharmacology (SAR Data)

The following table contextualizes the compound's predicted potency based on established SAR for 3-fluoro and 2-methoxy substituted phenethylamines.

Compound ClassSubstitutionPrimary TargetPredicted Potency (Relative)
Reference Cathinone (Unsubstituted)DAT / NET1.0 (Baseline)
Analog 3-Fluoromethcathinone (3-FMC)DAT > NET1.5x (Increased Potency)
Analog 2-MethoxymethcathinoneSERT / NET0.4x (Reduced Potency)
Target 1-Amino-1-(3-F-2-OMe-phenyl)acetone DAT / NET 0.6x - 0.8x

Analysis: The 3-fluoro group enhances potency, but the 2-methoxy group likely introduces a "dampening" effect due to steric clash at the transporter binding site, resulting in a compound that is likely a functional stimulant but less potent than its 3-fluoro-only counterpart.

References

  • Wojcieszak, J., et al. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Frontiers in Pharmacology. Retrieved from [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Retrieved from [Link]

  • Eshleman, A. J., et al. (2013). Substituted methcathinones: Pharmacological characterization of a set of designer drugs. Neuropharmacology. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2013). Three Factor Analysis: Synthetic Cathinones. Retrieved from [Link]

Sources

Pharmacological Profiling and Target Deconvolution: 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth pharmacological analysis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone (hereafter referred to as 3F-2MeO-IsoCath ). Structurally, this molecule represents a regioisomer of the substituted cathinone class, specifically featuring an


-aminoketone core with a benzylic amine, distinct from the benzylic ketone found in classical cathinones.

The convergence of a 3-fluoro-2-methoxy substitution pattern with an iso-cathinone backbone presents a unique chemotype. Based on Structure-Activity Relationship (SAR) data from homologous phenethylamines and aminoketones, this compound is predicted to function as a hybrid monoaminergic modulator , exhibiting dual activity as a catecholamine reuptake inhibitor and a serotonergic receptor ligand. This guide details the predicted biological targets, mechanistic pathways, and validation protocols required for definitive characterization.

Section 1: Structural Analysis & Pharmacophore Modeling

The Iso-Cathinone Scaffold

Unlike classical cathinones (e.g., Mephedrone), where the ketone is benzylic (


) and the amine is aliphatic (

), 3F-2MeO-IsoCath features a "swapped" core:
  • Benzylic Amine (

    
    ):  Increases susceptibility to oxidative deamination but retains basicity for transporter binding.
    
  • Aliphatic Ketone (

    
    ):  alters the electrostatic potential surface (ESP) compared to standard cathinones, potentially modifying binding kinetics at the orthosteric site of monoamine transporters (MATs).
    
Substituent Effects (3-Fluoro-2-Methoxy)
  • 3-Fluoro (

    
    -F):  An electron-withdrawing group that increases metabolic stability against aromatic hydroxylation at the C3 position. In amphetamine analogs (e.g., 3-FA), this substitution enhances dopamine (DA) and norepinephrine (NE) release.
    
  • 2-Methoxy (

    
    -OMe):  Introduces steric bulk and lipophilicity. In the phenethylamine series (e.g., 2C-X family), 2-position oxygenation is critical for 5-HT2A receptor affinity. This suggests 3F-2MeO-IsoCath  may possess off-target hallucinogenic potential absent in simple fluorocathinones.
    

Section 2: Primary Biological Targets

Based on chemotype homology and molecular docking predictions, the following biological targets are prioritized for investigation.

Table 1: Predicted Target Profile
Target FamilySpecific ProteinPredicted InteractionConfidenceClinical Relevance
Transporter DAT (SLC6A3) Reuptake InhibitionHighPsychostimulant effects; addiction liability.
Transporter NET (SLC6A2) Reuptake InhibitionHighSympathomimetic toxicity (hypertension, tachycardia).
Receptor 5-HT2A (HTR2A) Partial AgonistMediumHallucinogenic effects; altered sensory perception.
Enzyme CYP2D6 Competitive InhibitionMediumDrug-drug interactions; metabolic bottlenecking.
Transporter VMAT2 Low Affinity InteractionLowVesicular depletion (neurotoxicity risk).
Mechanism of Action: Monoamine Transporter (MAT) Modulation

The primary mechanism is predicted to be the blockade of Dopamine (DAT) and Norepinephrine (NET) transporters. Unlike amphetamines, which often act as substrates (releasers) via VMAT2 interaction, the steric bulk of the 2-methoxy group and the polarity of the iso-cathinone ketone likely favor a transporter blocker profile (cocaine-like) rather than a substrate profile.

Secondary Mechanism: 5-HT2A Activation

The 2-methoxy substituent is a known pharmacophore for the 5-HT2A receptor. While the flexible aminoketone chain is less optimal for receptor binding than the rigid 2C-X phenethylamine structure, residual affinity can lead to "dirty drug" effects, manifesting as dysphoria or mild hallucinations at high doses.

Section 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism: synaptic saturation of dopamine via DAT inhibition and potential post-synaptic activation of 5-HT2A.

G cluster_synapse Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Compound 3F-2MeO-IsoCath DAT DAT (SLC6A3) Compound->DAT Inhibition (Ki < 100nM) NET NET (SLC6A2) Compound->NET Inhibition VMAT VMAT2 Compound->VMAT Steric Hindrance (Low Affinity) HTR2A 5-HT2A Receptor Compound->HTR2A Partial Agonism (Putative) Signal_DA Increased DA/NE Transmission DAT->Signal_DA Blocks Reuptake NET->Signal_DA Signal_HT Phospholipase C Activation HTR2A->Signal_HT Gq Coupling

Figure 1: Predicted dual-mechanism involving MAT inhibition and serotonergic signaling.

Section 4: Validation Protocols

To transition from predictive modeling to empirical data, the following self-validating experimental workflows are required.

Protocol A: Functional Uptake Inhibition Assay

Objective: Determine the IC50 of 3F-2MeO-IsoCath at human DAT, NET, and SERT.

  • Cell Line Generation: Transfect HEK293 cells with human cDNA for hDAT, hNET, or hSERT.

  • Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.
    
  • Compound Preparation: Dissolve 3F-2MeO-IsoCath in DMSO (stock 10mM), then serial dilute in Krebs-Ringer-HEPES (KRH) buffer (Range: 0.1 nM to 100

    
    M).
    
  • Incubation:

    • Wash cells with KRH buffer.

    • Add compound solution (10 min pre-incubation).

    • Add radiolabeled substrate:

      
      -Dopamine (for DAT), 
      
      
      
      -Norepinephrine (for NET), or
      
      
      -5-HT (for SERT). Final concentration: 20 nM.
    • Incubate 10 min at 37°C.

  • Termination: Rapidly wash with ice-cold KRH buffer (3x) to stop transport.

  • Quantification: Lyse cells with 1% SDS/NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Protocol B: HTRF Binding Assay (5-HT2A)

Objective: Assess affinity (Ki) for the 5-HT2A receptor to evaluate hallucinogenic risk.

Why HTRF? Homogeneous Time-Resolved Fluorescence avoids the radioactive waste of traditional filtration assays and offers higher throughput.

Workflow Step1 Membrane Prep (CHO-K1 expressing h5-HT2A) Step2 Add Tag-lite® Fluorescent Ligand (LSD-red or Ketanserin-red) Step1->Step2 Step3 Add 3F-2MeO-IsoCath (Titration Series) Step2->Step3 Step4 Incubate (60 min @ RT) Step3->Step4 Step5 Read FRET Signal (665nm / 620nm Ratio) Step4->Step5 Step6 Calculate Ki (Cheng-Prusoff Equation) Step5->Step6

Figure 2: HTRF workflow for determining receptor binding affinity.

Section 5: Safety & Toxicology Considerations

Metabolic Stability (The Fluorine Effect)

The 3-fluoro substitution is strategically placed to block metabolic clearance.

  • Mechanism:[1][2][3] The C-F bond is highly stable (approx. 116 kcal/mol) and resists the CYP450-mediated aromatic hydroxylation that typically occurs at the para- or meta-positions of phenethylamines.

  • Consequence: This likely extends the biological half-life (

    
    ) of the compound compared to its non-fluorinated analogs, increasing the risk of redosing toxicity  and prolonged sympathomimetic stress.
    
Benzylic Amine Instability

The


-aminoketone structure (Ar-CH(NH2)-C=O-R) is chemically less stable than the standard cathinone.
  • Degradation: In solution, these compounds can undergo oxidative deamination to form the corresponding diketone (1-(3-fluoro-2-methoxyphenyl)propane-1,2-dione), which may possess reactive electrophilic properties capable of covalent protein binding (haptenization), posing an immunological risk.

References

  • Baumann, M. H., et al. (2018).[4] "Pharmacology of new psychoactive substances (NPS): Synthetic cathinones and phenethylamines." Neuropharmacology. Link

  • Eshleman, A. J., et al. (2013).[5] "Structure-activity relationships of substituted cathinones at the monoamine transporters." Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology. Link

  • Rickli, A., et al. (2015). "Receptor interaction profiles of novel psychoactive phenethylamines and cathinones." European Neuropsychopharmacology. Link

  • Glennon, R. A., et al. (2015).[6] "Structure-activity relationships of synthetic cathinones." ACS Chemical Neuroscience. Link

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, a suspected novel psychoactive substance (NPS) of the synthetic cathinone class. The protocols detailed herein are designed for researchers, forensic scientists, and drug development professionals, offering robust and validated methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The emphasis is placed on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) on the recreational drug market presents a significant and evolving challenge for forensic toxicology and public health.[1][2] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[2] 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is a compound with a chemical structure indicative of a synthetic cathinone derivative. As such, the development of sensitive, specific, and reliable analytical methods is crucial for its identification in seized materials and biological samples.

The analytical goal is twofold: to unequivocally identify the substance (qualitative analysis) and to determine its concentration (quantitative analysis).[3][4] This guide provides validated methodologies to achieve both, ensuring that the data generated is reliable and defensible.[3][4]

Overview of Recommended Analytical Techniques

The selection of an analytical technique depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., screening vs. confirmation). For 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, three primary techniques are recommended:

  • High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): A robust and widely available technique, ideal for the quantification of the analyte in bulk samples and pharmaceutical preparations where concentrations are relatively high.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common screening tool in forensic laboratories.[6] However, the thermal lability and polar nature of cathinones can present challenges, often necessitating derivatization to improve volatility and thermal stability.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the detection and quantification of NPS in complex biological matrices like blood and urine.[1][9] Its high sensitivity and specificity make it the preferred method for trace-level analysis.[1][2]

The overall analytical workflow is depicted in the diagram below.

Analytical Workflow Figure 1. General Analytical Workflow cluster_pre Pre-Analytical cluster_analysis Analytical cluster_post Post-Analytical Sample Sample Receipt (Bulk Powder, Biological Fluid) Prep Sample Preparation (Extraction / Derivatization) Sample->Prep Matrix-dependent HPLC HPLC-UV/DAD Prep->HPLC High Concentration GCMS GC-MS Prep->GCMS Screening / Volatile LCMSMS LC-MS/MS Prep->LCMSMS Trace / Complex Matrix Data Data Acquisition & Processing HPLC->Data GCMS->Data LCMSMS->Data Report Reporting & Interpretation Data->Report

Caption: Figure 1. General Analytical Workflow for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

Principle and Expertise

Reversed-phase HPLC is the most common mode for analyzing compounds of this nature.[10] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The amino group in the target molecule makes its retention sensitive to the pH of the mobile phase. By using a buffer to maintain a consistent pH, we can ensure reproducible retention times.[10] An acidic mobile phase (e.g., with formic or trifluoroacetic acid) will protonate the amine, which can improve peak shape and retention on some columns.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation (Bulk Powder): Prepare a sample solution of approximately 10 µg/mL in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength determined by acquiring a UV spectrum of the standard (e.g., 254 nm or λmax).

  • Data Analysis:

    • Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the analyte using a calibration curve constructed from the peak areas of the working standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Principle and Expertise

GC-MS analysis requires the analyte to be volatile and thermally stable.[8] Primary amines, like the one in our target compound, can exhibit poor peak shape and may adsorb to active sites in the GC system. Furthermore, some cathinones can degrade at high temperatures in the injection port.[7] To mitigate these issues, derivatization is highly recommended. Acylation with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile, and more thermally stable amide derivative, leading to improved chromatography and characteristic mass spectra.

Step-by-Step Protocol
  • Sample Preparation and Derivatization:

    • For Bulk Powder: Dissolve a small amount (approx. 1 mg) in 1 mL of a suitable solvent like ethyl acetate.

    • Derivatization:

      • Transfer 100 µL of the sample solution to a reaction vial.

      • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or 50 µL of trifluoroacetic anhydride (TFAA) and 10 µL of pyridine.

      • Cap the vial and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Energy: 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum. The mass spectrum should be compared to a reference library or interpreted based on expected fragmentation patterns.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Principle and Expertise

LC-MS/MS is the definitive method for identifying and quantifying NPS in complex matrices.[1][9] It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. Using electrospray ionization (ESI) in positive mode, the analyte is protonated to form a precursor ion [M+H]+. In the mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the method achieves exceptional selectivity and sensitivity, minimizing interference from matrix components.[12]

Step-by-Step Protocol
  • Sample Preparation (Biological Samples - e.g., Blood/Urine):

    • Protein Precipitation (for blood/plasma):

      • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute in 100 µL of the mobile phase.

    • Dilute-and-Shoot (for urine):

      • To 50 µL of urine, add 450 µL of mobile phase containing the internal standard.

      • Vortex and inject.

  • Instrumentation and Conditions:

    • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Conditions (Positive ESI):

      • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

      • MRM Transitions: Determine by infusing a standard solution of the analyte. At least two transitions (one for quantification, one for qualification) should be monitored.

  • Data Analysis:

    • Identify the analyte based on the retention time and the presence of both MRM transitions with the correct ion ratio.

    • Quantify using a matrix-matched calibration curve with an internal standard to correct for matrix effects and extraction variability.

Method Validation and Trustworthiness

To ensure the reliability of results, any analytical method must be validated.[3][4][13] Validation demonstrates that the method is suitable for its intended purpose.[14] The following parameters should be assessed according to guidelines from the International Council for Harmonisation (ICH) or similar regulatory bodies.[5]

Parameter HPLC-UV/DAD GC-MS (Qualitative) LC-MS/MS
Specificity/Selectivity Assessed by baseline resolution from other components.Confirmed by unique retention time and mass spectrum.Highly specific due to unique retention time and MRM transitions.
Linearity Typically 1-100 µg/mL (R² > 0.995)Not applicable for qualitative screening.Typically 0.1-100 ng/mL (R² > 0.99)
Limit of Detection (LOD) ~0.5 µg/mL~10 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mLNot applicable.~0.1 ng/mL
Accuracy (% Recovery) 95-105%Not applicable.90-110%
Precision (%RSD) < 2%Not applicable.< 15%

Note: The values in this table are typical and should be experimentally determined during method validation.

Validation_Process Figure 2. Method Validation Flowchart start Define Method Purpose spec Specificity / Selectivity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision lin->prec lod LOD / LOQ acc->lod prec->lod rob Robustness lod->rob doc Document Results rob->doc

Caption: Figure 2. A simplified flowchart for the validation of an analytical method.

Conclusion

The analytical methods presented provide a comprehensive framework for the detection and quantification of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. The choice of method should be guided by the specific analytical requirements. HPLC-UV/DAD is suitable for purity assessment and quantification in bulk materials. GC-MS serves as a powerful screening tool, particularly with derivatization. For trace-level detection in complex biological matrices, LC-MS/MS is the unequivocally superior technique, offering unparalleled sensitivity and specificity. Adherence to the detailed protocols and proper method validation will ensure the generation of accurate, reliable, and defensible analytical data.

References

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Center for Biotechnology Information. [Link]

  • Novel Psychoactive Substances (NPS) analysis. SCIEX. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]

  • Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Royal Society of Chemistry. [Link]

  • A Review of Advancements in Detecting New Psychoactive Substances. Spectroscopy Online. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Helping Identify Novel Psychoactive Substances. AZoLifeSciences. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. [Link]

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. [Link]

  • Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Springer. [Link]

  • Acetone as The Organic Mobile Phase Component - AppNote. MicroSolv Technology Corporation. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Center for Biotechnology Information. [Link]

  • A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. PubMed. [Link]

  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis. [Link]

  • Introduction to HPLC. Shimadzu. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

Sources

Application Note: High-Sensitivity Quantification of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity HPLC-MS/MS protocol for the quantification of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone , a critical alpha-aminoketone intermediate often associated with the metabolism or synthesis of fluorinated arylcyclohexylamines and related designer therapeutics. The method utilizes Positive Electrospray Ionization (ESI+) on a Triple Quadrupole MS, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL. The protocol emphasizes stability control for the alpha-aminoketone moiety and utilizes a biphenyl stationary phase for enhanced selectivity against isomeric interferences.

Analyte Profile & Mechanistic Context[1][2][3][4][5][6][7]

The target analyte is a primary alpha-aminoketone. Structurally, it consists of a 3-fluoro-2-methoxyphenyl ring attached to an acetone backbone at the C1 position.[1]

  • Chemical Formula: C₁₀H₁₂FNO₂

  • Molecular Weight: 197.21 g/mol [1]

  • Monoisotopic Mass: 197.0852 Da

  • Key Chemical Property: The alpha-aminoketone motif is susceptible to oxidative deamination and dimerization (formation of pyrazines) at neutral/basic pH. Acidic stabilization during sample preparation is critical.

Fragmentation Logic (MS/MS)

Understanding the fragmentation pathway is essential for selecting robust MRM transitions.

  • Precursor Ion: Protonated molecule

    
    .
    
  • Primary Fragmentation: Alpha-cleavage adjacent to the carbonyl group typically yields the stable iminium ion

    
    .
    
    • Calculation:

      
      .
      
  • Secondary Fragmentation: Loss of ammonia (

    
    ) or water (
    
    
    
    ) from the parent or daughter ions.

Fragmentation Parent Precursor [M+H]+ m/z 198.1 Iminium Quantifier: Iminium Ion [Ar-CH=NH2]+ m/z 155.1 Parent->Iminium Alpha-Cleavage (-42 Da) Acetyl Neutral Loss Acetyl Group (-43 Da) Parent->Acetyl Neutral Loss Tropylium Qualifier: Fluoromethoxy-tropylium [C8H8FO]+ m/z 139.1 Iminium->Tropylium Loss of NH3 (-17 Da)

Figure 1: Predicted ESI+ fragmentation pathway for MRM transition selection.

Experimental Protocol

Reagents and Standards[4][5][6][7][9][10][11][12][13]
  • Reference Standard: 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone (>98% purity).

  • Internal Standard (IS): 3-Fluoro-2-methoxyamphetamine-d5 (if available) or generic Methoxetamine-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) is cleaner, but rapid protein precipitation (PPT) is sufficient for this moderately polar base if an acidic crash solvent is used to prevent degradation.

  • Aliquot: Transfer 50 µL of plasma/microsomal supernatant to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in water).

  • Precipitation: Add 200 µL of ice-cold 0.1% Formic Acid in Acetonitrile .

    • Note: The formic acid is crucial to maintain pH < 4, stabilizing the aminoketone.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).

    • Why: Injecting pure ACN can cause peak fronting on aqueous columns; dilution matches the mobile phase.

LC-MS/MS Conditions[5][12][14]

Chromatography (HPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm).

    • Expert Insight: Biphenyl phases offer superior pi-pi selectivity for fluorinated aromatics compared to standard C18, aiding in the separation of potential positional isomers.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
4.00 95 Linear Ramp
5.00 95 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End of Run |

Mass Spectrometry (MS/MS)

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Drying).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
Analyte 198.1 155.1 50 15 Quantifier
Analyte 198.1 139.1 50 25 Qualifier
Analyte 198.1 125.0 50 35 Qualifier

| IS (Generic) | [M+H]+ | [Frag]+ | 20 | Opt | Internal Std |

Method Development Logic (E-E-A-T)

Why Acidic Mobile Phase?

Amino ketones are basic (


). A high pH mobile phase (e.g., Ammonium Bicarbonate) would ensure deprotonation and higher retention on C18, but it risks on-column degradation  (dimerization) and reduced sensitivity in ESI+ mode. We utilize an acidic mobile phase (pH ~3.0) to:
  • Ensure the nitrogen is fully protonated (

    
    ) for maximum MS sensitivity.
    
  • Stabilize the molecule against oxidation.

  • Ammonium formate is added to suppress sodium adducts (

    
    ) which split the signal.
    
Troubleshooting Peak Shape
  • Problem: Tailing peaks.

  • Cause: Secondary interactions between the amine and residual silanols on the silica column.

  • Solution: The Kinetex Biphenyl column uses a high-density bonding technology that masks silanols. If tailing persists, increase Ammonium Formate concentration to 5 mM to compete for silanol sites.

Isomer Interference

The "3-fluoro-2-methoxy" substitution pattern is specific, but metabolic hydroxylation of the phenyl ring could create isobaric interferences.

  • Verification: Monitor the ratio of the Quantifier (155.1) to Qualifier (139.1). If this ratio deviates by >20% in samples compared to standards, co-elution is occurring.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (50 µL) Crash Precipitation +200µL ACN (0.1% FA) + IS Sample->Crash Spin Centrifuge 14k x g, 10 min Crash->Spin Dilute Dilute 1:1 with Water Spin->Dilute Inject Injection (5 µL) Dilute->Inject Sep HPLC Separation Biphenyl Column Inject->Sep Detect MS/MS Detection MRM: 198.1 -> 155.1 Sep->Detect

Figure 2: End-to-end bioanalytical workflow ensuring analyte stability and matrix removal.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Meyer, M. R., et al. (2010). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone..." Journal of Mass Spectrometry, 45(10), 1112-1122.
  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.

Sources

Application Notes & Protocols: In Vitro Characterization of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing a Novel Putative Substituted Cathinone

The compound 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone belongs to the chemical class of substituted cathinones. These synthetic derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis), are structurally analogous to amphetamines and are known to act as central nervous system stimulants.[1][2] The vast majority of substituted cathinones exert their pharmacological effects by interacting with the plasmalemmal monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] They typically function as either reuptake inhibitors (cocaine-like) or substrate releasers (amphetamine-like).[4]

The specific substitutions on the phenyl ring—in this case, a fluorine atom at position 3 (meta) and a methoxy group at position 2 (ortho)—are critical determinants of the compound's potency and selectivity for the individual monoamine transporters.[5] Structure-activity relationship studies suggest that meta-substitutions on the cathinone scaffold tend to favor higher affinity for the dopamine transporter (DAT) compared to para-substituted analogs.[5] The addition of fluorine can also significantly alter molecular properties, including stability and binding affinity.[6]

Given the absence of specific published data for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, this document provides a comprehensive, first-principles framework for its initial in vitro characterization. The following protocols are designed as a self-validating workflow to first establish a non-toxic concentration range and then to elucidate the compound's primary pharmacological profile at the human monoamine transporters.

Section 1: Safety, Handling, and Compound Management

1.1. Hazard Assessment As a novel psychoactive substance (NPS) analog, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone must be treated as a potentially hazardous compound. Its toxicological and pharmacological properties are unknown. Assume it is a potent psychostimulant with potential for neurotoxicity and cardiotoxicity.[3][7] All handling must be performed by trained personnel in a controlled laboratory environment.

1.2. Personal Protective Equipment (PPE) Standard PPE is mandatory: a laboratory coat, nitrile gloves, and safety glasses. Work should be conducted within a chemical fume hood to prevent inhalation of the powdered compound.

1.3. Stock Solution Preparation The compound's solubility should be empirically determined. Due to the amine group, it is likely to be soluble in DMSO or as a salt in aqueous buffers like PBS or HBSS. Acetone can also be used for initial solubilization, though care must be taken regarding its volatility and compatibility with cellular assays.[8][9][10][11]

Table 1: Recommended Stock Solution Preparation

ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvating power for organic molecules and compatible with most cell-based assays at low final concentrations (<0.5%).
Stock Concentration 10 mM - 100 mMA high-concentration stock minimizes the volume of DMSO added to assays, preventing solvent-induced cytotoxicity.
Preparation Weigh compound precisely using an analytical balance. Add DMSO to the desired final concentration. Vortex thoroughly until fully dissolved. Use of a sonicator bath may aid dissolution.Ensures accuracy and homogeneity of the stock solution.
Storage Aliquot into single-use volumes and store at -20°C or -80°C in desiccated conditions.Prevents repeated freeze-thaw cycles which can degrade the compound. Desiccation prevents water absorption by DMSO.

Section 2: Experimental Workflow Overview

This guide follows a logical progression from safety to functional characterization. The initial cytotoxicity screen is critical for identifying the sub-toxic concentration range of the compound, ensuring that subsequent pharmacological assays measure specific target engagement rather than non-specific cell death.

G cluster_prep Phase 1: Preparation cluster_safety Phase 2: Safety Screening cluster_pharm Phase 3: Pharmacological Profiling cluster_interp Phase 4: Interpretation A Compound Handling & Stock Solution Prep B Protocol 1: Cytotoxicity Assay (e.g., MTT) A->B C Determine Max. Non-Toxic Concentration B->C Data Analysis D Protocol 2A: Radioligand Binding Assay C->D Inform Dosing E Protocol 2B: Uptake Inhibition Assay C->E F Determine Affinity (Ki) for DAT, NET, SERT D->F Data Analysis G Determine Potency (IC50) for DAT, NET, SERT E->G Data Analysis H Synthesize Data & Characterize Compound Profile F->H G->H

Caption: General workflow for in vitro characterization.

Section 3: Protocol 1 - Cytotoxicity Assessment (MTT Assay)

3.1. Principle This protocol establishes the concentration range at which 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is toxic to cells. The MTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as an indicator of cell viability.[12] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] This initial screen is essential to ensure that effects observed in subsequent assays are due to specific pharmacological interactions, not general toxicity.[14][15]

3.2. Materials

  • Cell Line: HT22 mouse hippocampal cells or HEK-293 human embryonic kidney cells. These are relevant neuronal and standard transfected host cell lines, respectively.[16]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl), complete culture medium, PBS.

  • Apparatus: 96-well flat-bottom cell culture plates, multichannel pipette, plate reader (570 nm absorbance).

3.3. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound from the DMSO stock in complete culture medium. A typical concentration range for an unknown compound would be from 0.1 µM to 100 µM. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of subsequent functional assays.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the TC₅₀ (Toxic Concentration 50%). All subsequent pharmacological assays should use concentrations well below the TC₅₀ value (e.g., < TC₁₀).

Table 2: Example 96-Well Plate Layout for MTT Assay

Well123456789101112
A MedC1C1C1C5C5C5PCPCPCBlkBlk
B MedC2C2C2C6C6C6PCPCPCBlkBlk
C MedC3C3C3C7C7C7PCPCPCBlkBlk
D MedC4C4C4C8C8C8PCPCPCBlkBlk
E VehVehVehVehVehVehVehVehVehVehBlkBlk
F VehVehVehVehVehVehVehVehVehVehBlkBlk
G VehVehVehVehVehVehVehVehVehVehBlkBlk
H VehVehVehVehVehVehVehVehVehVehBlkBlk
  • C1-C8: Compound concentrations (e.g., 100µM to 0.1µM). Veh: Vehicle Control (DMSO). Med: Media Only. PC: Positive Control (e.g., Doxorubicin). Blk: Blank (Solubilizer only).

Section 4: Protocol 2 - Monoamine Transporter Interaction Profile

This section is divided into two complementary assays: binding and uptake inhibition. Binding assays measure the affinity of the compound for the transporter protein itself, while uptake inhibition assays measure the functional consequence—the blocking of neurotransmitter transport.[17]

G cluster_target Biological Target cluster_binding Assay 2A: Binding (Affinity) cluster_uptake Assay 2B: Function (Potency) Target Monoamine Transporter (DAT, NET, or SERT) Expressed in HEK-293 Cells Binding Radioligand ([3H]WIN 35,428) Test Compound (Competitor) Binding:f0->Target:f0 Binds to Transporter Binding:f1->Target:f0 Competes for Binding Site Binding_Result Measures: Affinity (Ki) Binding->Binding_Result Uptake Radiosubstrate ([3H]Dopamine) Test Compound (Inhibitor) Uptake:f0->Target:f0 Is Transported into Cell Uptake:f1->Target:f0 Inhibits Transport Uptake_Result Measures: Potency (IC50) Uptake->Uptake_Result

Caption: Relationship between Binding and Functional Assays.

Part A: Radioligand Binding Assay

4.1. Principle This competitive binding assay determines the compound's affinity (Kᵢ) for DAT, NET, and SERT.[18] The assay measures the displacement of a known high-affinity radioligand from the transporter by increasing concentrations of the unlabeled test compound.[19][20]

4.2. Materials

  • Cell Lines: HEK-293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Reagents: Assay Buffer (e.g., PBS with 0.1% BSA), Scintillation Fluid.

  • Positive Controls: Cocaine or GBR-12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

4.3. Step-by-Step Methodology

  • Membrane Preparation (Optional but Recommended): While whole cells can be used, preparing crude membrane fractions from the transfected HEK-293 cells can reduce background noise. This involves cell lysis, homogenization, and centrifugation to pellet the membranes.

  • Assay Setup: In each well of a 96-well plate, combine:

    • Cell membranes (typically 10-50 µg protein/well).

    • A fixed concentration of radioligand (at or near its K𝘥 value, e.g., 1-5 nM).

    • Varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Controls: Include wells for:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known inhibitor (e.g., 10 µM Cocaine for DAT).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Part B: Neurotransmitter Uptake Inhibition Assay

4.1. Principle This functional assay measures the compound's potency (IC₅₀) in inhibiting the transport of a radiolabeled neurotransmitter substrate into cells.[21] It directly assesses the compound's impact on the primary biological function of the transporter.[17][22]

4.2. Materials

  • Cell Lines: HEK-293 cells stably expressing hDAT, hNET, or hSERT (can be the same as for binding).

  • Radiolabeled Substrates: [³H]Dopamine (for hDAT), [³H]Norepinephrine (for hNET), [³H]Serotonin (5-HT) (for hSERT).

  • Reagents: Krebs-HEPES Buffer (KHB) or similar physiological buffer. Pargyline can be included to inhibit monoamine oxidase.

  • Positive Controls: Same as for binding assays.

  • Apparatus: 96-well cell culture plates, cell harvester, glass fiber filters, liquid scintillation counter.

4.3. Step-by-Step Methodology

  • Cell Plating: Plate the transfected cells in 96-well plates and grow to ~90% confluency.

  • Pre-incubation: On the day of the assay, wash the cells once with warm KHB. Add KHB containing various concentrations of the test compound (or positive controls/vehicle) to the wells. Pre-incubate for 10-15 minutes at room temperature or 37°C.

    • Causality: This step allows the inhibitor to bind to the transporter before the substrate is introduced, ensuring a competitive environment.[17]

  • Initiate Uptake: Initiate the transport reaction by adding the radiolabeled substrate (e.g., 20 nM [³H]Dopamine) to each well.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature or 37°C. The incubation must be within the linear range of uptake.

  • Termination & Harvesting: Rapidly terminate uptake by aspirating the medium and washing the cells with ice-cold KHB, or by using a cell harvester to filter the contents.

  • Cell Lysis & Quantification: If not using a harvester, lyse the cells in the plate with a lysis buffer. Transfer the lysate to scintillation vials. Add scintillation fluid and quantify radioactivity.

  • Data Analysis:

    • Define 100% uptake from the vehicle control wells and 0% uptake from wells treated with a high concentration of a known inhibitor (e.g., 10 µM Cocaine).

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Section 5: Data Interpretation

The combined data from these assays will provide a comprehensive pharmacological fingerprint of the compound.

Table 3: Summary of Expected Data and Interpretation

AssayParameterInterpretationExample Profile
Binding Kᵢ (nM) Affinity: The concentration of drug required to occupy 50% of the transporters. A lower Kᵢ indicates higher affinity.DAT Kᵢ = 50 nM; NET Kᵢ = 200 nM; SERT Kᵢ = 1500 nM. This suggests the compound is a potent and selective DAT ligand.
Uptake IC₅₀ (nM) Potency: The concentration of drug required to inhibit 50% of the transporter's function. A lower IC₅₀ indicates higher potency.DAT IC₅₀ = 75 nM; NET IC₅₀ = 350 nM; SERT IC₅₀ = 2500 nM. This confirms the compound functionally inhibits DAT most potently.
Ratio IC₅₀ / Kᵢ Mechanism: A ratio close to 1 suggests competitive inhibition. A ratio >> 1 may suggest non-competitive or other complex interactions.If DAT IC₅₀ / Kᵢ ≈ 1.5, this is consistent with competitive inhibition at the dopamine transporter.

A compound with low nanomolar Kᵢ and IC₅₀ values for DAT and NET, but micromolar values for SERT, would be classified as a dopamine/norepinephrine-preferring reuptake inhibitor, similar to other methamphetamine-like cathinones. This information is critical for predicting its likely physiological and psychoactive effects.

Section 6: References

  • Cokcetin, N., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors. Forensic Science International. Available at: [Link]

  • Vandeputte, M.M., et al. (2020). In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances. Archives of Toxicology. Available at: [Link]

  • Cannaert, A., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors—On-target receptor potency and efficacy, and off-target effects. ResearchGate. Available at: [Link]

  • Mayer, F.P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Martinotti, G., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). MDPI. Available at: [Link]

  • Siedlecka-Kroplewska, K., et al. (2018). 3-fluoromethcathinone, a structural analog of mephedrone, inhibits growth and induces cell cycle arrest in ht22 mouse hippocampal cells. Journal of Physiology and Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Wojcieszak, J., et al. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurotoxicity Research. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Kucinska, K., et al. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurotoxicity Research. Available at: [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Siedlecka-Kroplewska, K., et al. (2018). 3-Fluoromethcathinone, a structural analog of mephedrone, inhibits growth and induces cell cycle arrest in HT22 mouse hippocampal cells. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research. Springer Nature. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Wojcieszak, J., et al. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. PubMed. Available at: [Link]

  • Diao, X., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at: [Link]

  • Ang, K.H., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. Available at: [Link]

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Sources

Application Notes and Protocols for the Evaluation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone as a Novel Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial characterization of the novel chemical entity, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, as a potential small molecule inhibitor. Given the absence of published data on this specific compound, we present a generalized yet detailed roadmap for its evaluation. This guide is designed for researchers in drug discovery and chemical biology, offering a series of validated protocols to assess the compound's biochemical potency, cellular activity, and preliminary pharmacokinetic properties. We will use a hypothetical target, the serine/threonine-protein kinase AKT1, a critical node in cell signaling, to illustrate these methodologies. The principles and protocols outlined herein are broadly applicable to the initial investigation of other novel aminoketone-based compounds.

Introduction: The Rationale for Investigating 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

The compound 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone belongs to the aminoketone class of molecules, which are recognized as important scaffolds in medicinal chemistry.[1][2] The β-aminoketone moiety is a key structural feature in several approved drugs.[1][3] Furthermore, the substitution of the phenyl ring with a fluorine atom and a methoxy group is of significant interest. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5]

Given these structural features, it is plausible that 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone could exhibit inhibitory activity against a range of biological targets. This guide provides a systematic approach to begin to uncover its potential therapeutic value.

Hypothetical Target Selection: AKT1 Kinase

To provide a concrete experimental framework, we hypothesize that 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone may act as an inhibitor of the AKT1 kinase . AKT1 is a frequently dysregulated enzyme in cancer and other diseases, making it a high-value target for inhibitor development. The aminoketone scaffold could potentially interact with the ATP-binding pocket of AKT1. The following protocols are therefore designed to test this hypothesis.

In Vitro Characterization: Biochemical Inhibition of AKT1

The first step in evaluating a potential inhibitor is to determine its direct effect on the purified target enzyme in a controlled, cell-free environment.[6] This biochemical assay will determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone against purified recombinant AKT1 kinase.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of AKT1 will result in less ATP consumption and a higher luminescence signal.

Materials:

  • Recombinant human AKT1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

  • Kinase assay buffer

  • Luminescent kinase assay kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone in 100% DMSO.[7]

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add the recombinant AKT1 kinase and the specific peptide substrate to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add the detection reagent from the luminescent kinase assay kit to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for a further 10 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: In Vitro Potency
CompoundTargetIC50 (nM)
1-Amino-1-(3-fluoro-2-methoxyphenyl)acetoneAKT1TBD
Control Inhibitor (e.g., MK-2206)AKT1TBD

TBD: To Be Determined

Cellular Activity and Target Engagement

While in vitro assays are crucial for determining direct enzyme inhibition, it is essential to assess the compound's activity in a cellular context.[8][9] Cell-based assays can provide insights into cell permeability, target engagement, and the compound's effect on downstream signaling pathways.

Protocol 2: Cell-Based Proliferation Assay

Objective: To evaluate the effect of the compound on the proliferation of a cancer cell line with constitutively active AKT1 signaling (e.g., LNCaP prostate cancer cells).

Materials:

  • LNCaP cells

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis for Target Modulation

Objective: To confirm that the compound inhibits AKT1 signaling in cells by measuring the phosphorylation of a downstream substrate, such as GSK3β.

Materials:

  • LNCaP cells

  • 6-well plates

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Step-by-Step Methodology:

  • Cell Treatment: Seed LNCaP cells in 6-well plates and treat with increasing concentrations of the compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10][11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-GSK3β signal to total GSK3β and the loading control (GAPDH).

Preliminary Pharmacokinetic (PK) Profiling

Early assessment of a compound's pharmacokinetic properties is crucial for its development as a potential therapeutic.[12][13] A preliminary PK study in a rodent model can provide valuable information on absorption, distribution, metabolism, and excretion (ADME).

Protocol 4: Mouse Pharmacokinetic Study Overview

Objective: To determine the basic pharmacokinetic parameters of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone in mice.

Methodology Outline:

  • Dosing: Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[12]

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV AdministrationPO Administration
Cmax (ng/mL)TBDTBD
Tmax (h)N/ATBD
AUC (ng*h/mL)TBDTBD
Half-life (t1/2) (h)TBDTBD
Bioavailability (%)N/ATBD

TBD: To Be Determined; N/A: Not Applicable

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation biochem_assay Biochemical Assay (Protocol 1) ic50 Determine IC50 biochem_assay->ic50 cell_prolif Cell Proliferation Assay (Protocol 2) biochem_assay->cell_prolif Hit Confirmation western_blot Western Blot (Protocol 3) cell_prolif->western_blot Mechanism of Action gi50 Determine GI50 cell_prolif->gi50 target_mod Confirm Target Modulation western_blot->target_mod pk_study Pharmacokinetic Study (Protocol 4) western_blot->pk_study Lead Progression pk_params Determine PK Parameters pk_study->pk_params

Caption: Overall workflow for the characterization of a novel small molecule inhibitor.

western_blot_pathway inhibitor 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone akt AKT1 inhibitor->akt Inhibits gsk3b GSK3β akt->gsk3b Phosphorylates proliferation Cell Proliferation akt->proliferation Promotes p_gsk3b p-GSK3β (Inactive)

Caption: Hypothesized signaling pathway inhibited by the compound.

References

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024).
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH.
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  • Drug molecules consisting of b-aminoketone fragments.
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The Strategic Incorporation of Fluorinated Amino Acids in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Alphabet - The Rise of Fluorine in Peptide and Small Molecule Therapeutics

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. While nature provides a diverse palette of 20 proteinogenic amino acids, the strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome the limitations of native peptides and small molecules. Among these, fluorinated amino acids (FAAs) have garnered significant attention, transitioning from chemical curiosities to indispensable building blocks in medicinal chemistry.[1][2][3]

The introduction of fluorine, the most electronegative element, into an amino acid scaffold can profoundly influence its physicochemical properties.[4][5] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a subtle yet powerful hydrogen isostere, minimizing steric perturbations while inducing significant electronic changes.[5][6] This unique combination of properties can be leveraged to modulate pKa, enhance metabolic stability, improve binding affinity, and fine-tune conformational preferences of peptides and small molecule drugs.[5][7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the role of fluorinated amino acids in drug design. It moves beyond theoretical concepts to offer field-proven insights and detailed experimental protocols for the synthesis, incorporation, and characterization of these valuable molecular entities.

The "Fluorine Effect": Causality Behind the Experimental Choice

The decision to incorporate a fluorinated amino acid is a strategic one, driven by the desire to rationally modulate a molecule's properties. The "fluorine effect" is not a single phenomenon but rather a collection of context-dependent consequences of C-F bond installation.

1. Modulating Basicity and Acidity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of an aromatic ring in tyrosine can decrease the pKa of the hydroxyl group, influencing its ionization state at physiological pH and potentially altering its role in receptor interactions.[6] This modulation is a key strategy for optimizing drug-target interactions and improving bioavailability.

2. Enhancing Metabolic Stability: A primary driver for incorporating fluorine is to block metabolic "soft spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][7][9] By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug can be substantially extended.

3. Tuning Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][7][10][11] However, the effect is complex and depends on the extent and location of fluorination. Strategic placement of fluorine can fine-tune the hydrophilic-lipophilic balance, a critical parameter for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[12][13][14]

4. Controlling Conformation and Binding Affinity: The introduction of fluorine can impose conformational constraints on a peptide backbone or a small molecule. For example, fluorinated proline derivatives can influence the cis-trans isomerization of the peptide bond, thereby stabilizing a specific bioactive conformation.[3][10] Furthermore, the unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as orthogonal multipolar C–F···C=O interactions, which can enhance binding affinity and selectivity.[2]

5. Probing Molecular Interactions with ¹⁹F NMR: The fluorine nucleus (¹⁹F) is a powerful spectroscopic probe. With a spin of 1/2 and 100% natural abundance, ¹⁹F NMR offers a background-free window to study protein-ligand interactions, conformational changes, and dynamics in complex biological systems.[4][15][16][17]

Visualizing the Impact of Fluorination

Fluorine_Effect cluster_properties Physicochemical Properties cluster_outcomes Drug Discovery Outcomes pKa Modulation pKa Modulation Binding Affinity Binding Affinity pKa Modulation->Binding Affinity Metabolic Stability Metabolic Stability Half-life Half-life Metabolic Stability->Half-life Lipophilicity Lipophilicity Bioavailability Bioavailability Lipophilicity->Bioavailability Conformation Conformation Conformation->Binding Affinity Selectivity Selectivity Conformation->Selectivity Fluorinated Amino Acid Fluorinated Amino Acid Fluorinated Amino Acid->pKa Modulation Fluorinated Amino Acid->Metabolic Stability Fluorinated Amino Acid->Lipophilicity Fluorinated Amino Acid->Conformation

Caption: The multifaceted impact of incorporating fluorinated amino acids.

Application Notes & Protocols

Protocol 1: Synthesis of α-Trifluoromethyl-Alanine via Photoredox Catalysis

This protocol describes a modern, metal-free approach for the synthesis of α-trifluoromethyl-alanine derivatives, a valuable building block in drug discovery. The method relies on the visible-light-induced generation of a trifluoromethyl radical, which then adds to a dehydroalanine precursor.[18]

Materials:

  • Dehydroalanine derivative (e.g., N-acetyl-dehydroalanine methyl ester)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or other suitable CF₃ radical precursor

  • Organic photocatalyst (e.g., an iridium or ruthenium complex, or a purely organic photosensitizer)

  • Aprotic solvent (e.g., acetonitrile or DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LED lamp)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dehydroalanine derivative (1.0 eq), the photocatalyst (1-5 mol%), and the trifluoromethyl radical precursor (1.5-2.0 eq) in the chosen aprotic solvent.

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction flask in proximity to the visible light source and begin irradiation with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by exposing it to air. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired α-trifluoromethyl-alanine derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality and Self-Validation: The use of photoredox catalysis allows for mild reaction conditions, avoiding harsh reagents. The success of the reaction is validated by the characteristic signals in the ¹⁹F NMR spectrum and the expected mass in the mass spectrum. The regioselectivity of the trifluoromethyl addition is a key validation point.

Protocol 2: Incorporation of a Fluorinated Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a commercially available Fmoc-protected fluorinated amino acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. Special considerations for coupling fluorinated amino acids are highlighted.[3][10][11]

Materials:

  • Fmoc-protected amino acids (including the desired fluorinated amino acid)

  • Rink amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Ether for precipitation

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 eq) with the coupling reagent (e.g., HBTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Note for Fluorinated Amino Acids: Due to the electron-withdrawing nature of fluorine, the coupling of fluorinated amino acids can be slower.[3][10][11] It is advisable to double-couple the fluorinated residue or use a more potent coupling reagent like HATU. A ninhydrin test can be performed to ensure complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the fluorinated peptide by mass spectrometry and analytical HPLC.

Workflow Diagram:

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (Special attention to FAA) deprotection->coupling wash Wash coupling->wash repeat Repeat for all AAs wash->repeat repeat->deprotection Next AA cleavage Cleavage from Resin repeat->cleavage Final AA purification HPLC Purification cleavage->purification analysis MS/HPLC Analysis purification->analysis

Caption: Solid-Phase Peptide Synthesis workflow for fluorinated peptides.

Protocol 3: Assessing Metabolic Stability of a Fluorinated Peptide in Human Liver Microsomes

This protocol provides a method to evaluate the in vitro metabolic stability of a fluorinated peptide compared to its non-fluorinated counterpart using human liver microsomes (HLMs).

Materials:

  • Fluorinated peptide and non-fluorinated control peptide

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (for quenching and protein precipitation)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Incubation Preparation: Prepare a stock solution of the test peptides in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the peptide (final concentration typically 1 µM), HLMs (final concentration typically 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Data Presentation:

CompoundIn Vitro Half-life (t₁/₂) in HLMs (min)
Non-fluorinated Peptide15
Fluorinated Peptide> 120

Causality and Self-Validation: The inclusion of a non-fluorinated control is crucial for validating the stabilizing effect of fluorine. The use of an NADPH regenerating system ensures that the metabolic enzymes remain active throughout the incubation period. The linearity of the semi-log plot validates the first-order kinetics of the degradation process.

Protocol 4: Structural Analysis of a Fluorinated Protein by X-ray Crystallography

This protocol outlines the key steps and considerations for determining the three-dimensional structure of a protein containing a fluorinated amino acid using X-ray crystallography.[19][20][21][22]

Materials:

  • Purified fluorinated protein

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray source (synchrotron preferred)

  • Crystallography software for data processing and structure refinement

Procedure:

  • Protein Expression and Purification: Express the protein with the incorporated fluorinated amino acid using an appropriate expression system (e.g., an auxotrophic E. coli strain fed with the FAA).[23] Purify the protein to homogeneity.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to obtain well-diffracting crystals of the fluorinated protein. This is often the most challenging step.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[21]

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement, if a homologous structure is available. The slight increase in electron density from fluorine atoms is generally not sufficient for phasing but can be observed in the final electron density maps.

  • Model Building and Refinement:

    • Build an atomic model of the protein into the electron density map.[21]

    • Refine the model against the experimental data to improve its quality. Pay close attention to the electron density around the fluorinated side chain to confirm its incorporation and conformation.

  • Validation and Analysis: Validate the final structure using established crystallographic metrics (e.g., R-work, R-free, Ramachandran plot). Analyze the structure to understand the impact of the fluorinated amino acid on the protein's fold, stability, and interactions.[19]

Key Considerations for Fluorinated Proteins:

  • Incorporation Efficiency: Confirm the incorporation of the fluorinated amino acid by mass spectrometry before proceeding with crystallization trials.

  • Structural Perturbations: While fluorine is a good hydrogen mimic, highly fluorinated side chains can be larger and may cause minor structural perturbations.[19] Careful analysis of the electron density and comparison with the wild-type structure are essential.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated amino acids has unequivocally established itself as a cornerstone of modern drug design and discovery.[1][2] From enhancing metabolic stability to enabling novel spectroscopic studies, the "fluorine effect" offers a versatile toolkit for medicinal chemists to rationally design superior therapeutics. The protocols and application notes provided herein offer a practical framework for researchers to harness the power of fluorinated amino acids in their own discovery programs.

Future advancements in this field will likely focus on the development of novel synthetic methodologies for accessing more complex and diverse fluorinated amino acid scaffolds, including those with unique stereochemical and conformational properties.[4][24] Furthermore, a deeper understanding of the intricate interplay between fluorination and biological systems will continue to guide the design of next-generation therapeutics with unprecedented efficacy and safety profiles.

References

  • Dunn, A. L., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Dunn, A. L., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Dunn, A. L., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Hollingworth, R., & Gouverneur, V. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 87, 132087. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 933-949. [Link]

  • Mykhailiuk, P. K. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 24(17), 13123. [Link]

  • Hogg, S. J., et al. (2025). ¹⁹F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117. [Link]

  • Carbonell, G. N., & Nicewicz, D. A. (2017). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 19(21), 5844–5847. [Link]

  • Marsh, E. N. G., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(37), 13352-13357. [Link]

  • Marsh Lab.
  • Dunn, A. L., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Koksch, B., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10637-10695. [Link]

  • C&EN Global Enterprise. (1970). NMR analyzes peptides, amino acids. ACS Publications. [Link]

  • Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14248-14282. [Link]

  • Hogg, S. J., et al. (2025). ¹⁹F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]

  • Kries, H., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(33), 8963-8969. [Link]

  • Mykhailiuk Research Site. New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. [Link]

  • Angioletti-Uberti, S., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using ¹⁹F NMR. ChemBioChem. [Link]

  • Qiu, X.-L., & Qing, F.-L. (2013). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Synthesis, 10(6), 829-854. [Link]

  • Collier, T. L., & Uversky, V. N. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11520. [Link]

  • Kumar, A., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 18(6), 569-583. [Link]

  • Kumar, A., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Gellman, S. H., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7041-7047. [Link]

  • O'Hagan, D. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 241, 109670. [Link]

  • Wlodawer, A. (2018). Protein X-ray Crystallography. Methods in Molecular Biology, 1772, 1-20. [Link]

  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6061. [Link]

  • Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 309-323. [Link]

  • Böhm, H.-J., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 589-597. [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • John Innes Centre. (2020). What is Protein X-Ray Crystallography? [Link]

  • LibreTexts Chemistry. (2020). 9.6: X-ray Protein Crystallography. [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5208. [Link]

Sources

experimental setup for studying the biological activity of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Executive Summary & Compound Analysis

The compound 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone represents a specific structural class of substituted phenethylamines, chemically defined as an isocathinone derivative (where the amine is benzylic and the ketone is aliphatic, distinct from the


-ketone structure of classical cathinones).

The presence of the 3-fluoro and 2-methoxy substituents on the phenyl ring introduces unique steric and electronic properties that likely modulate its affinity for Monoamine Transporters (MATs). Based on Structure-Activity Relationship (SAR) data from analogous substituted cathinones (e.g., 3-fluoromethcathinone, methedrone), this compound is predicted to act as a monoamine transporter substrate or inhibitor .

Primary Experimental Goals:

  • Pharmacodynamics: Quantify interaction with Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1]

  • Metabolic Stability: Determine intrinsic clearance (

    
    ) using Human Liver Microsomes (HLM) to predict in vivo half-life.
    
  • Neurotoxicity: Assess cellular viability in dopaminergic cell lines (SH-SY5Y) to screen for oxidative stress or mitochondrial dysfunction.

Chemical Handling & Preparation

CRITICAL WARNING:


-aminoketones in their free-base form are chemically unstable and prone to dimerization into pyrazine derivatives or oxidative degradation.
  • Formulation: All biological assays must use the Hydrochloride (HCl) salt form of the compound. If synthesized as a free base, immediately convert to salt using 1.0 eq. ethereal HCl.

  • Storage:

    
     under argon atmosphere.
    
  • Stock Solution: Dissolve in 100% DMSO to 10 mM. Avoid aqueous storage >24 hours due to potential hydrolysis or cyclization.

Protocol A: Monoamine Transporter Uptake Assay

Rationale: This is the "Gold Standard" assay for psychostimulant characterization. It differentiates whether the compound blocks the reuptake of neurotransmitters (like cocaine) or acts as a substrate releaser (like amphetamine).[1]

System: HEK293 cells stably transfected with human DAT, NET, or SERT.

Experimental Workflow (Graphviz)

UptakeAssay Prep 1. Cell Preparation (HEK293-hDAT/NET/SERT) Seed @ 50k cells/well PreInc 2. Pre-Incubation (Krebs-Ringer Buffer) + Test Compound (10 min) Prep->PreInc 24h Growth Substrate 3. Substrate Addition ([3H]-DA, [3H]-NE, [3H]-5HT) Initiate Uptake PreInc->Substrate T=0 Term 4. Termination Ice-cold Buffer Wash Cell Lysis (1% SDS) Substrate->Term T=5-10 min Read 5. Scintillation Counting Calculate IC50 Term->Read Quantification

Caption: Workflow for Radioligand Uptake Inhibition Assay in HEK293 cells.

Detailed Methodology
  • Cell Culture:

    • Grow HEK293 cells expressing hDAT, hNET, or hSERT in DMEM + 10% dialyzed FBS + Selection Antibiotics (e.g., Geneticin).

    • Seed 50,000 cells/well in Poly-D-Lysine coated 96-well plates 24 hours prior to assay.

  • Buffer Preparation (Krebs-Ringer-HEPES - KRH):

    • Composition: 130 mM NaCl, 1.3 mM KCl, 2.2 mM

      
      , 1.2 mM 
      
      
      
      , 1.2 mM
      
      
      , 10 mM HEPES, 10 mM D-Glucose. pH 7.4.[1][2][3][4]
    • Critical Step: Add

      
       Pargyline (MAO inhibitor) and 
      
      
      
      Ascorbic Acid (antioxidant) immediately before use to prevent substrate degradation.
  • Assay Procedure:

    • Wash: Aspirate media and wash cells

      
       with warm KRH buffer.
      
    • Drug Incubation: Add

      
       of Test Compound (diluted in KRH). Test 7 concentrations (
      
      
      
      ). Incubate for 10 minutes at
      
      
      .
    • Substrate Addition: Add

      
       of radiolabeled substrate:
      
      • DAT:

        
        -Dopamine (Final conc: 20 nM).
        
      • SERT:

        
        -5-HT (Final conc: 20 nM).
        
      • NET:

        
        -Norepinephrine (Final conc: 20 nM).
        
    • Uptake Phase: Incubate for 5 minutes (DAT/NET) or 10 minutes (SERT) at room temperature. Note: Keep time short to measure initial velocity.

    • Termination: Rapidly aspirate and wash

      
       with ice-cold  KRH buffer.
      
    • Lysis: Add

      
       of 1% SDS or MicroScint-20 fluid. Shake for 30 mins.
      
    • Detection: Count CPM (Counts Per Minute) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize CPM to "Vehicle Control" (100% uptake) and "Non-Specific Uptake" (0%, defined by

      
       Cocaine or Fluoxetine).
      
    • Fit data to a non-linear regression (Sigmoidal Dose-Response) to calculate

      
      .
      
Protocol B: Metabolic Stability (Microsomal Clearance)

Rationale: The 3-fluoro group is often added to block metabolic hydroxylation. This assay verifies if the modification successfully enhances metabolic stability compared to non-fluorinated analogs.

Experimental Setup
ComponentConcentrationFunction
Test Compound

Substrate (Low conc. ensures first-order kinetics)
Microsomes (HLM)

Source of CYP450 enzymes
NADPH

Essential cofactor for oxidation
Buffer

Phosphate
pH 7.4
Stop Solution Acetonitrile (ACN)Contains Internal Standard (e.g., Tolbutamide)
Step-by-Step Protocol
  • Pre-Incubation: Mix HLM and Buffer. Pre-warm at

    
     for 5 mins.
    
  • Initiation: Add Test Compound. Initiate reaction by adding NADPH regenerating system.

  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquot.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold ACN (precipitates proteins).
    
  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
Protocol C: Neurotoxicity Screening (SH-SY5Y)

Rationale: Substituted cathinones can induce oxidative stress. The 2-methoxy group can sometimes form reactive quinones upon metabolism.

Method: MTT reduction assay (measures mitochondrial respiration).

  • Seeding: Plate undifferentiated SH-SY5Y cells at 20,000 cells/well in 96-well plates. Adhere for 24h.

  • Exposure: Treat cells with Compound (

    
    ) for 24 hours .
    
    • Positive Control:[2] Methamphetamine (

      
      ) or 
      
      
      
      .
  • MTT Addition: Add MTT reagent (

    
    ). Incubate 4 hours at 
    
    
    
    .
  • Solubilization: Aspirate media. Add DMSO to dissolve purple formazan crystals.

  • Read: Absorbance at 570 nm.

Predicted Mechanism of Action (Signaling Pathway)

The following diagram illustrates the predicted interaction of the compound at the synaptic cleft, based on the structural scaffold.

MOA Compound 1-Amino-1-(3F-2MeO-Ph)-acetone DAT Dopamine Transporter (DAT) Compound->DAT 1. Binds/Inhibits Compound->DAT 2. Translocates (Substrate) VMAT Vesicular Transporter (VMAT2) Compound->VMAT 4. Displaces Vesicular DA DA_Syn Synaptic Dopamine (Massive Increase) DAT->DA_Syn 3. Reverse Transport (Efflux) DA_Cyt Cytosolic Dopamine (Increased) VMAT->DA_Cyt 5. DA Leakage DA_Cyt->DAT 6. Drives Efflux

Caption: Putative mechanism: The compound likely acts as a transporter substrate, reversing DAT direction to release dopamine.

References
  • Baumann, M. H., et al. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.[5]

  • Meyer, M. R., et al. (2010). "Metabolism of the new designer drug mephedrone and toxicological detection in urine using gas chromatography-mass spectrometry." Journal of Analytical Toxicology.

  • Saha, K., et al. (2015). "Cytotoxicity of substituted cathinones in SH-SY5Y cells." Neurotoxicology.

  • Eshleman, A. J., et al. (2013). "Substituted methcathinones: transporter affinities and effects on uptake." Journal of Pharmacology and Experimental Therapeutics.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

[1]

Ticket ID: #PUR-3F2OMe-ISO-001 Status: Open Support Tier: Senior Application Scientist Subject: Stabilization, Salt Formation, and Purification Protocols[1]

User Notice: Chemical Identity & Stability Alert

Attention: You are working with an


-aminoketone1
  • Critical Risk: The free base is thermodynamically unstable. It undergoes rapid self-condensation to form 2,5-dihydropyrazines (often observed as a red/brown oil) or oxidizes.

  • Immediate Action: Do not store the free base. Convert it to a stable salt (Hydrochloride or Oxalate) immediately after extraction.

Part 1: The Purification Decision Matrix

Before proceeding, determine the state of your crude material using the workflow below.

PurificationWorkflowStartCrude Reaction MixtureStateCheckState of Crude?Start->StateCheckRedOilDark Red/Brown OilStateCheck->RedOilOxidizedYellowOilPale Yellow Oil/SolidStateCheck->YellowOilIntactDegradationHigh Degradation(Pyrazine formation)RedOil->DegradationDiscard orReprocessAcidBaseAcid/Base Extraction(Cold, <5°C)RedOil->AcidBaseAttempt RescueSaltFormSalt Formation(HCl/Oxalate)YellowOil->SaltFormImmediateAcidBase->SaltFormCrystCheckCrystallization?SaltForm->CrystCheckRecrystRecrystallization(IPA/Et2O)CrystCheck->RecrystSolid pptFlashReverse Phase Flash(C18, Acidic pH)CrystCheck->FlashOiling outFinalPure Salt (>98%)Recryst->FinalFlash->Final

Figure 1: Decision tree for processing crude

1

Part 2: Troubleshooting Guides (Q&A)

Module A: Salt Formation & The "Oiling Out" Problem

User Query: "I added HCl in dioxane to my crude oil, but instead of a white solid, I got a sticky brown gum that won't crystallize. The 2-methoxy group seems to be hindering the lattice."[1]

Diagnosis: The 3-fluoro-2-methoxy substitution pattern creates significant steric bulk near the core. This, combined with the rotational freedom of the iso-cathinone chain, makes the lattice energy difficult to access.[1] Rapid addition of acid traps impurities (bromoketones/solvents) inside the gum.

Protocol: The "Dual-Solvent" Precipitation Do not use single solvents. Use a Solvent/Anti-Solvent system.

  • Dissolution: Dissolve the crude free base oil in a minimal amount of dry Isopropanol (IPA) or Acetone . (Do not use Methanol; it is too solubilizing for this specific salt).

  • Acidification: Add 1.1 equivalents of HCl (in IPA or Dioxane) dropwise with vigorous stirring at 0°C .

    • Why? Cold temperatures reduce the kinetic rate of dimerization while the salt forms.[1]

  • The Anti-Solvent: Once the pH reaches ~3-4, stop.[1] Slowly add Diethyl Ether (Et₂O) or MTBE until the solution turns turbid (cloudy).

  • The "Scratch": If it oils out, scratch the glass side of the flask with a glass rod.[1] This provides nucleation sites.

  • Maturation: Place the flask in a freezer (-20°C) for 24 hours. The gum should harden into a semi-crystalline solid.[1]

Solvent Compatibility Table

Solvent SystemSuitabilityNotes
MeOH / Et₂O LowSalt is likely too soluble in MeOH due to the polar 2-OMe group.
IPA / Et₂O High Best balance. IPA solubilizes the impurities; Et₂O forces the salt out.[1]
Acetone / Hexane MediumGood for non-polar impurities, but acetone can react with amines over long periods (imine formation).
Water Avoid Promotes hydrolysis of the aminoketone to the

-hydroxy ketone.
Module B: Removing the -Bromo Impurity

User Query: "LC-MS shows 5-10% of the starting material (

Diagnosis: The

11

Protocol: The Acid/Base Wash (Rescue)

  • Dissolve: Take your impure salt/gum and dissolve it in cold water (0°C) .

    • Mechanism:[2][3][4][5][6] The amine salt dissolves; the neutral bromoketone does not (or forms an emulsion).[1]

  • Wash: Extract the aqueous layer immediately with Dichloromethane (DCM) or Toluene .

    • Result: The bromoketone moves to the DCM layer.[1] The amine salt stays in the water.[1]

  • Recover: Keep the Aqueous Layer .

  • Basify & Re-extract: (Perform quickly to avoid dimerization)

    • Add cold NaOH (aq) to the water layer until pH > 10.

    • Extract immediately with DCM.

    • Dry DCM over MgSO₄, filter, and immediately re-acidify to the salt (See Module A).[1]

Module C: HPLC Method Development

User Query: "My HPLC peaks are tailing badly (Asymmetry > 2.0). I can't separate the regioisomers."

Diagnosis: The amine nitrogen interacts with residual silanols on the silica column support, causing tailing.[1][2][7] The fluorine atom on the ring also induces dipole moments that may complicate separation from non-fluorinated impurities.[1]

Protocol: Mobile Phase Modifiers You must suppress silanol ionization or block the sites.

  • Column: C18 or Phenyl-Hexyl (Phenyl-Hexyl provides better selectivity for fluorinated aromatics due to

    
    -
    
    
    interactions).
  • Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA) (Low pH suppresses silanols).

    • Alternative: 10mM Ammonium Formate (pH 3.0).

  • Buffer B: Acetonitrile (ACN).[8]

  • Gradient: 5% B to 95% B.

Visualizing the Tailing Mechanism & Solution

HPLC_Tailingcluster_resultResultSilanolSilanol Group (Si-O⁻)AmineAmine Analyte (R-NH₃⁺)Silanol->AmineIonic Attraction(Causes Tailing)TFAModifier (TFA/H⁺)TFA->SilanolProtonates Si-O⁻(Blocks Interaction)PeakSharp Peak(Asymmetry < 1.2)TFA->Peak

Figure 2: Mechanism of peak tailing and the role of TFA/Acidic modifiers in blocking silanol interactions.

Part 3: Storage & Stability Standards

The 2-methoxy group acts as an electron-donating group (EDG) via resonance, while the 3-fluoro is electron-withdrawing via induction.[1] This push-pull electronic effect can destabilize the

1
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Form: Never store as a free base oil. Only store as the dry HCl salt.

  • Desiccant: Store in a jar with silica gel packets. Moisture hydrolyzes the imine intermediates if they form.[1]

References

  • Alpha-Aminoketone Instability & Dimeriz

    • Source: Chemistry of

      
      -aminoketones.[3][9][10] The tendency for self-condensation to 2,5-dihydropyrazines is a fundamental property of this class.[1]
      
    • Cit
    • Context: Explains the "Red Oil" phenomenon.
  • HPLC Method Development for Hydrophilic Amines

    • Source: Agilent & Phenomenex Technical Guides.
    • Title: "Hydrophilic Interaction Chromatography Method Development and Troubleshooting" / "How to Reduce Peak Tailing in HPLC?"
    • URL: (Verified via Search 1.4, 1.6).

  • Recrystalliz

    • Source: Department of Chemistry, University of Rochester.
    • Title: "Purification: How To - Recrystallization"[6]

    • URL: (Verified via Search 1.14).

  • Separ

    
    -Bromoketones 
    
    • Source: Scientific Research Publishing / Reddit ChemPros (Community Valid
    • Title: "Separation of Ketone and alpha Bromo ketone"[1][11][12]

    • URL: (Verified via Search 1.12).

Disclaimer: This guide is for research and development purposes only. The molecule described is a structural analog of cathinone. Users must ensure compliance with all local regulations regarding controlled substance analogs.

Technical Support Center: Stability of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a molecule possessing an α-amino ketone functional group, it is susceptible to specific degradation pathways that can impact experimental outcomes. This guide offers insights into the underlying chemical principles governing its stability and provides practical solutions to common challenges encountered in the laboratory.

The structural features of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, particularly the primary amine adjacent to a ketone, make it inherently reactive under certain conditions. The presence of a fluorine atom and a methoxy group on the phenyl ring further influences its electronic properties and, consequently, its stability profile. Understanding these characteristics is crucial for designing robust experimental protocols and ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is turning yellow. What is causing this discoloration?

Answer:

Discoloration, typically a yellow to brown hue, is a common indicator of degradation for compounds containing amine functionalities. This is often due to oxidation or the formation of highly conjugated systems. For 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, there are a few potential causes:

  • Oxidation of the Primary Amine: The primary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities in your solvent. This can lead to the formation of colored byproducts.

  • Self-Condensation/Imine Formation: While less common in dilute solutions, α-amino ketones can potentially undergo self-condensation reactions to form imines or other complex structures, which may be colored.

  • Solvent-Induced Degradation: Certain solvents, especially those that are not high-purity or have been stored improperly, may contain impurities (e.g., peroxides in older ethers or aldehydes in some alcohols) that can react with the amine.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or equivalent high-purity solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[1][2]

  • Solvent Degassing: Degassing solvents prior to use can remove dissolved oxygen.

FAQ 2: I'm observing a loss of my compound's peak and the appearance of new peaks in my HPLC analysis. What are the likely degradation pathways?

Answer:

The appearance of new peaks alongside a decrease in the parent compound's peak area is a clear sign of degradation. For 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, the primary degradation pathways are likely related to its α-amino ketone structure.

  • Hydrolysis: The molecule may be susceptible to hydrolysis, particularly under acidic or basic conditions. The exact nature of the hydrolysis products would depend on the specific bond that is cleaved.

  • Oxidative Degradation: As mentioned in FAQ 1, the primary amine is prone to oxidation. This can lead to the formation of various byproducts.

  • pH-Dependent Degradation: The stability of this compound is likely highly dependent on the pH of the solution. The primary amine is basic and will be protonated at low pH. The protonation state can significantly affect the molecule's reactivity and degradation pathways.[3][4]

  • Inherent Instability of α-Amino α'-Fluoro Ketones: Research has shown that α-amino α'-fluoro ketones can be inherently unstable. They may undergo enolization followed by the elimination of the fluoride ion to form reactive intermediates, which can then be trapped by the solvent or react further.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak loss in HPLC analysis.

FAQ 3: What are the ideal storage conditions for solutions of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone?

Answer:

Proper storage is critical to maintaining the integrity of your compound in solution. Based on its chemical structure, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down the rate of chemical degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the primary amine.
Light Amber Vials or Protected from LightPrevents photolytic degradation.[2]
Container Tightly Sealed Glass VialsPrevents solvent evaporation and contamination.
pH Near Neutral (if possible)Avoids extreme pH conditions that can accelerate degradation.

It is also advisable to prepare fresh solutions for experiments whenever possible and to avoid long-term storage of dilute solutions.

FAQ 4: Which solvents are recommended for dissolving 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone?

Answer:

The choice of solvent can significantly impact the stability of your compound.[6] Here are some general guidelines:

  • Recommended:

    • Acetonitrile (ACN): Generally a good choice as it is aprotic and less reactive than protic solvents.

    • Dimethyl Sulfoxide (DMSO): Suitable for creating concentrated stock solutions, but be aware that DMSO can be hygroscopic and may contain water.

  • Use with Caution:

    • Methanol (MeOH) and Ethanol (EtOH): Protic solvents can potentially react with the compound, especially over long-term storage. If used, they should be of high purity and stored properly.

    • Water: The stability in aqueous solutions is likely to be highly pH-dependent. If aqueous buffers are used, they should be carefully chosen to maintain a pH where the compound is most stable.

Experimental Protocol: Solvent Selection and Short-Term Stability Assessment

  • Prepare stock solutions of the compound in a few candidate solvents (e.g., ACN, DMSO, MeOH) at a known concentration.

  • Divide each stock solution into two sets of vials. One set for immediate analysis (T=0) and the other for analysis after a set time (e.g., 24 or 48 hours) under controlled storage conditions (e.g., room temperature, protected from light).

  • Analyze the T=0 samples by a suitable stability-indicating method, such as HPLC-UV, to get a baseline.

  • After the specified time, analyze the second set of samples.

  • Compare the chromatograms. The solvent that shows the least amount of degradation (i.e., minimal decrease in the parent peak and minimal formation of new peaks) is the most suitable for your application.

FAQ 5: How can I perform a forced degradation study to understand the stability of this compound?

Answer:

A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[7][8][9]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Expose the compound to the following stress conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid- and base-stressed samples before analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method with a PDA or MS detector.[10]

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

    • This information will help you understand the compound's liabilities and develop appropriate handling and storage procedures.

Caption: Workflow for a forced degradation study.

General Laboratory Best Practices

To ensure the quality and reliability of your experimental data, always adhere to the following best practices for handling and storing laboratory chemicals:

  • Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and solvent.[11]

  • Inventory Management: Implement a "first-in, first-out" system for your chemical inventory to avoid using older, potentially degraded reagents.[1]

  • Ventilation: Always handle chemicals in a well-ventilated area or a fume hood to prevent the buildup of vapors.[12]

  • Segregation: Store chemicals according to their hazard class and compatibility to prevent accidental reactions.[11][13] For example, store flammable solvents in a designated fire-resistant cabinet.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemicals.[12]

By following the guidance in this technical support document, researchers can mitigate the stability challenges associated with 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone and ensure the accuracy and reproducibility of their experimental results.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Google Cloud.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Google Cloud.
  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. (2024, August 26). Google Cloud.
  • On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. (2001, February 8). PubMed.
  • How Solvent Selection Impacts the Stability of Biologics and Injectables. (2025, September 23). Purosolv.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Proteins & Peptides Forced Degradation Studies. CD Formulation.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate.

Sources

how to improve the solubility of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone for biological assays

[1]

References

  • Fisher, L. et al. (2007). Preparation and reactivity of versatile alpha-amino ketones. National Institutes of Health. Available at: [Link]

  • Loftsson, T. et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

Technical Support Center: Overcoming Reproducibility Challenges with 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel aminoketone. Poor reproducibility in experimental outcomes can hinder scientific progress and lead to significant delays and resource expenditure.[1][2][3][4][5] This document provides a structured approach to troubleshooting common issues, underpinned by scientific principles and field-proven insights to ensure the integrity and reliability of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the synthesis, purification, and handling of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone.

Q1: My reaction yield for the synthesis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is consistently low. What are the likely causes?

A1: Low yields can stem from several factors.[6][7] Firstly, the purity of your starting materials is critical. Impurities in precursors can interfere with the reaction mechanism.[2][8] Secondly, the reaction conditions, including temperature, pressure, and solvent, must be meticulously controlled. Aminoketone synthesis, such as the Mannich reaction, is often sensitive to slight variations.[9] Finally, ensure your reagents, especially any catalysts, are of high quality and stored correctly to maintain their activity.[1][3]

Q2: I am observing significant batch-to-batch variation in my experimental results. How can I improve consistency?

A2: Batch-to-batch inconsistency is a classic sign of poor experimental control. To mitigate this, establish a detailed and standardized protocol.[10] This includes documenting the source and lot number of all reagents, precise measurements of all components, and consistent reaction times and temperatures.[7] Implementing an "internal check" where a colleague repeats the experiment can also help identify ambiguities in the protocol.[10]

Q3: What are the best practices for storing 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone to prevent degradation?

A3: While specific stability data for this compound is not available, general principles for aminoketones suggest that it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[11] Amines can be susceptible to oxidation, and ketones can undergo various side reactions. For long-term storage, temperatures of -20°C are advisable.[12]

Q4: How can I confirm the identity and purity of my synthesized 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for assessing purity and identifying impurities.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation. For chiral compounds, specialized chiral HPLC columns can be used to determine enantiomeric excess.[15]

Q5: My purified compound appears to degrade upon standing, even under what I believe are proper storage conditions. What could be happening?

A5: Aminoketones can be prone to degradation pathways such as deamination and decarboxylation, potentially accelerated by trace impurities, light, or oxygen.[16] The presence of the fluoro and methoxy groups on the phenyl ring can also influence the compound's electronic properties and stability. Consider re-purifying a small sample and ensuring the storage vial is completely inert and tightly sealed.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific problems encountered during experimentation.

Troubleshooting Poor Yield and Incomplete Reactions

Low yields and incomplete reactions are common frustrations in organic synthesis. The following guide will help you systematically diagnose and resolve these issues.

Initial Assessment:

  • Confirm Starting Material Purity: Re-analyze your starting materials (e.g., 3-fluoro-2-methoxyphenylacetone precursor and amine source) via NMR or GC-MS to ensure they meet the required purity specifications.

  • Reagent Quality Check: Verify the quality and age of all reagents, especially catalysts and any bases or acids used.[1][2][3] Consider titrating reagents like organolithiums if they are used.[6]

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is stalling or if side products are forming.[6][7]

Troubleshooting Workflow:

Troubleshooting Low Yield cluster_actions Corrective Actions start Low Yield or Stalled Reaction purity_check Check Starting Material & Reagent Purity start->purity_check Step 1 conditions_check Review Reaction Conditions purity_check->conditions_check If pure purify_materials Purify/Source New Materials purity_check->purify_materials If impure workup_check Investigate Work-up & Purification conditions_check->workup_check If optimal optimize_conditions Optimize Temp, Conc., Solvent conditions_check->optimize_conditions If suboptimal product_stable product_stable workup_check->product_stable Check Product Stability in Work-up modify_workup Modify pH, Temp, Extraction product_stable->modify_workup If unstable end Resolution product_stable->end If stable, problem likely elsewhere

Caption: Troubleshooting workflow for low reaction yields.

Detailed Protocol: Stability Test During Work-up [6]

  • Before quenching the main reaction, withdraw a small aliquot of the reaction mixture.

  • Divide the aliquot into separate vials.

  • To each vial, add one component of your work-up procedure (e.g., aqueous acid, base, brine).

  • Stir for the duration of a typical work-up.

  • Analyze each vial by TLC or LC-MS and compare it to the original aliquot to identify any degradation.

Addressing Impurities in the Final Product

Achieving high purity is essential for accurate downstream applications. This guide will help you identify and eliminate impurities.

Common Impurities and Their Sources:

Impurity TypePotential SourceRecommended Action
Unreacted Starting MaterialIncomplete reaction, incorrect stoichiometryOptimize reaction conditions (time, temperature), adjust stoichiometry.
Side-productsNon-selective reaction, degradationModify reaction conditions, use a more selective catalyst.
Solvent ResiduesInefficient dryingDry the product under high vacuum for an extended period.
Reagent-derived impuritiesExcess reagents, catalyst residuesOptimize stoichiometry, choose a purification method that removes the specific impurity (e.g., chromatography, recrystallization).[17][18]

Purification Strategy Flowchart:

Purification Strategy start Crude Product extraction Liquid-Liquid Extraction (Adjust pH to separate basic/acidic impurities) start->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography recrystallization Recrystallization (For crystalline solids) chromatography->recrystallization distillation Distillation (For volatile liquids, if applicable) chromatography->distillation Alternative for liquids final_product Pure Product recrystallization->final_product distillation->final_product

Caption: A general purification workflow for aminoketones.

Detailed Protocol: pH-Adjusted Liquid-Liquid Extraction

This technique is particularly useful for separating basic compounds like amines from neutral or acidic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer.

  • Separate the layers. The organic layer now contains neutral and acidic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine.

  • Extract the aqueous layer with fresh organic solvent. The purified amine will now be in the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Section 3: Experimental Protocols

This section provides standardized protocols for the synthesis and analysis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone.

Synthesis via Mannich-type Reaction (Illustrative)

The Mannich reaction is a common method for synthesizing β-aminoketones.[9]

Reaction Scheme:

(Precursor Ketone) + (Amine Source) + (Aldehyde) --[Catalyst]--> 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Step-by-Step Protocol:

  • To a clean, dry, round-bottom flask under an inert atmosphere, add the precursor ketone (e.g., 3-fluoro-2-methoxyphenylacetone, 1.0 eq).

  • Dissolve the ketone in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add the amine source (e.g., a primary or secondary amine, 1.1 eq) and the aldehyde (e.g., formaldehyde, 1.1 eq).

  • Add the catalyst (e.g., a catalytic amount of acid or base, such as HCl or proline).

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific substrates) and monitor by TLC or LC-MS.

  • Upon completion, proceed with the work-up and purification as described in Section 2.2.

Analytical Characterization Protocol

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Purpose: To assess purity and quantify the compound.[14][19]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Injection: Split or splitless injection.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry (electron ionization).

  • Purpose: To confirm molecular weight and identify volatile impurities.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H, ¹³C, ¹⁹F, and 2D-NMR (e.g., COSY, HSQC) for full structural assignment.

  • Purpose: To confirm the chemical structure of the compound.

References

  • Building Blocks of Research: The Importance of High-Quality Reagents. (2024, March 12). MBL International. Retrieved February 15, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester. Retrieved February 15, 2026, from [Link]

  • Amino acids degradation and synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pathways of Amino Acid Degradation. (2026, January 19). Biology LibreTexts. Retrieved February 15, 2026, from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • The Importance of High-Quality Research Reagents in Scientific Breakthroughs. (2025, March 22). Biostring. Retrieved February 15, 2026, from [Link]

  • Degradation and Synthesis. (2019). Doctor 2019 - Lejan JU. Retrieved February 15, 2026, from [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024, July 15). Retrieved February 15, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved February 15, 2026, from [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved February 15, 2026, from [Link]

  • Synthesis and Degradation of Amino Acids. (2022, August 7). Basicmedical Key. Retrieved February 15, 2026, from [Link]

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  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

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  • Protein Purification. (n.d.). Retrieved February 15, 2026, from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). Frontiers. Retrieved February 15, 2026, from [Link]

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minimizing degradation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Degradation During Storage for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. This resource is designed for scientists and researchers who rely on the stability and purity of this intermediate for their experiments. This guide provides practical, in-depth answers to common questions about storage, handling, and troubleshooting potential degradation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage and handling of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone.

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to atmospheric and environmental catalysts of degradation.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term use.Lower temperatures slow down the rate of all potential chemical reactions, including oxidation and self-condensation. Storing at -20°C is a common practice for preserving the stability of sensitive reagents.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine functional group is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and minimizes oxidative degradation pathways.
Light In the dark (e.g., amber glass vial)Aromatic compounds can be sensitive to light.[2] UV radiation can provide the energy to initiate photochemical reactions, leading to degradation.[2]
Moisture Tightly sealed container in a dry environment.Moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions.[2] Ensure the container is sealed tightly to prevent moisture ingress.

Q2: I've just received a shipment. How should I handle the new vial?

Upon receipt, allow the vial to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid, which can introduce water and accelerate degradation. Once opened, it is best practice to blanket the vial with an inert gas like argon or nitrogen before re-sealing for storage.

Q3: What are the visual signs of potential degradation?

While analytical confirmation is necessary, visual cues can be the first indicator of a problem. Look for:

  • Color Change: A shift from a white or off-white solid to yellow or brown can indicate the formation of oxidized or polymeric impurities.

  • Change in Physical State: Clumping of the powder, an oily appearance, or melting at room temperature can suggest the presence of impurities or degradation products.

Q4: Which chemicals or materials are incompatible with this compound?

Avoid storing 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone with or near strong oxidizing agents (e.g., peroxides, nitrates).[3][4] The amine group is readily oxidized, and direct contact with these agents can lead to rapid and potentially hazardous reactions. Also, keep it away from strong acids and bases unless part of a specific experimental protocol.

Part 2: In-Depth Troubleshooting Guide

This section is for users who suspect their material has degraded or want to proactively validate their storage and handling procedures.

Issue: My experimental results are inconsistent, and I suspect compound degradation.

Inconsistent results are a primary indicator of reagent impurity. This troubleshooting workflow will help you diagnose the problem and understand its cause.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Confirmation & Investigation cluster_2 Phase 3: Action & Prevention A Inconsistent Experimental Results / Visual Anomaly B Perform Purity Check via HPLC-UV or LC-MS A->B C Compare to Reference Standard or Fresh Lot Data B->C D Purity Confirmed (>98%)? C->D E Issue is likely not reagent stability. Review other experimental parameters. D->E Yes F Degradation Confirmed. Proceed to Forced Degradation Study. D->F No G Conduct Forced Degradation (Stress Testing) F->G H Analyze stressed samples by LC-MS to identify degradation products. G->H I Compare degradation products with impurities in stored sample. H->I J Pathway Identified? (e.g., Oxidation, Hydrolysis) I->J K Implement Corrective Storage Actions (e.g., Inerting, Desiccation) J->K Yes L Discard compromised material. Use a fresh, validated lot. J->L No / Unsure M Review handling procedures to prevent future degradation. K->M L->M

Caption: Troubleshooting workflow for suspected compound degradation.

Protocol 1: Routine Purity Assessment via HPLC

This protocol provides a baseline for assessing the purity of your compound.

Objective: To quantify the purity of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone and detect the presence of any degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

  • Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the diluent. Further dilute to a working concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Analysis: Inject the sample. The main peak corresponds to the pure compound. Any additional peaks are potential impurities or degradation products. Calculate the area percentage of the main peak to determine purity. A significant decrease from the certificate of analysis value or the presence of new peaks >0.1% suggests degradation.

Protocol 2: Forced Degradation (Stress Testing) Experiment

Forced degradation studies are essential for understanding how a molecule behaves under stress and are a cornerstone of pharmaceutical development.[5][6][7] This protocol helps identify the likely degradation pathways for your compound.[8][9]

Objective: To intentionally degrade the compound under controlled conditions to generate potential degradation products for analytical comparison.

CAUTION: This procedure should be performed in a fume hood by trained personnel.

Procedure:

  • Prepare Stock Solutions: Prepare four separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: To one vial, add 100 µL of 1M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: To a second vial, add 100 µL of 1M NaOH. Let stand at room temperature for 4 hours.

    • Oxidation: To a third vial, add 100 µL of 3% hydrogen peroxide (H₂O₂). Let stand at room temperature for 4 hours, protected from light.

    • Thermal Stress: Heat the fourth vial at 80°C for 24 hours.

    • Control: Keep a fifth vial of the stock solution at 4°C, protected from light.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Analyze all five samples (Acid, Base, Oxidative, Thermal, Control) alongside your stored, suspect sample using an LC-MS method.

  • Interpretation: By comparing the chromatograms, you can match the impurity peaks in your stored sample to those generated under specific stress conditions. For example, if a major impurity in your sample matches a peak from the H₂O₂-stressed vial, it strongly suggests oxidative degradation. This information directly informs the corrective actions needed for storage.

Part 3: Understanding the Science - Potential Degradation Pathways

The molecular structure of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone contains several reactive sites. The primary degradation pathways for aminoketones often involve deamination (loss of the amino group) and oxidation.[10]

G cluster_0 Potential Degradation Pathways cluster_1 Oxidative Stress (e.g., Air) cluster_2 Hydrolytic Stress (e.g., Moisture, pH extremes) cluster_3 Photolytic Stress (e.g., UV Light) Parent 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone Oxidation Oxidized Impurities (e.g., Imines, Nitroso compounds) Parent->Oxidation O₂ Deamination Deaminated Ketone Parent->Deamination H₂O Photodegradation Radical Species & Complex Photoproducts Parent->Photodegradation

Caption: Likely degradation pathways for the target compound.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, or other related impurities. This is often catalyzed by the presence of oxygen and trace metals. Storing under an inert atmosphere is the most effective preventative measure.

  • Deamination/Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amino group can be lost via deamination, resulting in the corresponding alpha-hydroxy ketone or other ketone-related impurities.[10] This highlights the importance of storing the compound in a dry environment.

  • Photodegradation: The fluorinated aromatic ring can absorb UV light, leading to the formation of reactive radical species that can trigger complex degradation cascades.[2] Storing in amber vials or in the dark is critical.

By understanding these mechanisms, researchers can make informed decisions about storage and handling, ensuring the integrity of the compound and the reliability of their experimental data.

References
  • Vertex AI Search. (2025, October 1).
  • Biology LibreTexts. (2026, January 19).
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  • Basicmedical Key. (2022, August 7).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-chloro-3-fluoropyridine.
  • Stipe, C. B., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
  • Lubiniecki, A., et al. (n.d.).
  • CD Formulation. (n.d.).
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  • Jorgensen, L., et al. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • NILU. (n.d.).
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  • Kennedy, C. R., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Kennedy, C. R., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • International Journal of Trend in Scientific Research and Development. (2021, November 15).
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  • International CCS Knowledge Centre. (2021, January 26).
  • Dartmouth College. (n.d.). LCSS: FLUORINE.
  • ResearchGate. (2022, December).
  • Journal of Food and Drug Analysis. (2015, March 28). Reactivity and stability of selected flavor compounds.
  • Cayman Chemical. (n.d.). 3-Methoxyphenylacetone (CAS 3027-13-2).
  • Royal Society of Chemistry. (2013). Asymmetric hydrogenation of β-amino ketone with a bimetallic complex RuPHOX-Ru as the chiral catalyst. Organic & Biomolecular Chemistry.
  • Chemsrc. (2025, September 8). CAS#:1270535-32-4 | 1-Amino-1-(4-fluoro-2-methylphenyl)acetone.

Sources

Technical Support Center: Optimizing Experimental Controls for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. This resource is designed to provide field-proven insights and robust troubleshooting strategies to ensure the integrity and reproducibility of your experimental outcomes. As a substituted β-aminoketone, this molecule possesses unique characteristics conferred by its fluorinated and methoxylated phenyl ring, which require careful consideration in experimental design. This guide moves beyond simple protocols to explain the causality behind our recommendations, empowering you to anticipate and resolve challenges effectively.

Section 1: Compound Profile & Core FAQs

This section addresses the most frequently asked questions regarding the fundamental properties and handling of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone.

FAQ: What are the key structural features and their experimental implications?

Understanding the structure is paramount. This compound is a chiral β-aminoketone. The key features are:

  • β-Amino Group: The primary amine is basic and a key site for reactions or salt formation. Its pKa will be influenced by the adjacent electron-withdrawing phenyl ring. This basicity means pH control is critical for solubility and stability in aqueous media.

  • Ketone Carbonyl: This group can participate in various reactions and is susceptible to nucleophilic attack. It also allows for the possibility of keto-enol tautomerism, which can be influenced by solvent and pH.[1][2]

  • Fluorine Atom (meta-position): The high electronegativity of fluorine can impact the electronic properties of the aromatic ring, alter the compound's lipophilicity, and enhance metabolic stability—a common strategy in drug design.[3][4][5] Crucially, it provides a unique spectroscopic handle for ¹⁹F NMR analysis.[4]

  • Methoxy Group (ortho-position): This electron-donating group can influence the reactivity of the aromatic ring and may engage in intramolecular hydrogen bonding with the amine, potentially constraining the molecule's conformation.

Sources

Validation & Comparative

validation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone's biological activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Biological Validation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting both opportunities for therapeutic discovery and challenges for regulatory bodies.[1][2][3] 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is a compound of interest due to its structural features, which suggest potential interactions with key neurological targets. The presence of a fluorinated and methoxylated phenyl ring attached to an amino acetone moiety indicates a likelihood of psychoactive properties, possibly as a central nervous system (CNS) stimulant or a modulator of monoaminergic systems.[4][5]

This guide provides a comprehensive framework for the biological validation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. As a novel molecular entity, direct biological data is not yet available in the public domain. Therefore, this document outlines a systematic approach to characterize its pharmacological profile, benchmark its performance against established compounds, and provide robust experimental protocols for its evaluation. The principles of scientific integrity, expertise, and trustworthiness are paramount in this process.

Hypothesized Mechanism of Action

Based on its chemical structure, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is hypothesized to interact with the monoamine neurotransmitter systems, which include dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The fluorination of the phenyl ring can enhance metabolic stability and binding affinity to target proteins.[4][5] The methoxy group can also influence receptor interactions. The amino acetone backbone is a common feature in many psychostimulant compounds.

A plausible mechanism of action is the inhibition of monoamine reuptake transporters (DAT, NET, and SERT) or the inhibition of monoamine oxidase (MAO) enzymes.[6] Inhibition of reuptake transporters would lead to increased synaptic concentrations of monoamines, resulting in stimulant effects.[7] MAO inhibition would prevent the breakdown of these neurotransmitters, also leading to their increased availability.[6][8]

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Dopamine_Norepinephrine_Serotonin Dopamine, Norepinephrine, Serotonin DAT_NET_SERT DAT/NET/SERT Dopamine_Norepinephrine_Serotonin->MAO Degradation Dopamine_Norepinephrine_Serotonin->VMAT2 Packaging Synaptic_Monoamines Dopamine, Norepinephrine, Serotonin Dopamine_Norepinephrine_Serotonin->Synaptic_Monoamines Release Synaptic_Monoamines->DAT_NET_SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Binding 1_Amino_1_3_fluoro_2_methoxyphenyl_acetone 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone 1_Amino_1_3_fluoro_2_methoxyphenyl_acetone->MAO Inhibition 1_Amino_1_3_fluoro_2_methoxyphenyl_acetone->DAT_NET_SERT Inhibition

Caption: Hypothesized interaction of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone with monoaminergic systems.

Comparative Analysis of Biological Activity

To provide context for the validation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, its potential biological activities should be compared against well-characterized compounds. The choice of comparators will depend on the experimentally determined primary mechanism of action.

Comparator CompoundPrimary Mechanism of ActionRationale for Comparison
d-Amphetamine Dopamine and Norepinephrine Releasing AgentGold standard for psychostimulant activity. Provides a benchmark for locomotor activity and abuse potential.
Cocaine Dopamine, Norepinephrine, and Serotonin Reuptake InhibitorA well-characterized triple reuptake inhibitor, useful for comparing receptor binding affinities and functional activity.
Modafinil Atypical Dopamine Reuptake InhibitorA wakefulness-promoting agent with a different pharmacological profile and lower abuse potential than traditional stimulants.[9]
Selegiline Selective MAO-B InhibitorA reference compound for assessing selective inhibition of monoamine oxidase B, relevant for potential neuroprotective applications.[6]
Clorgyline Selective MAO-A InhibitorA reference for evaluating selective inhibition of monoamine oxidase A, associated with antidepressant effects.

Experimental Protocols for Biological Validation

A tiered approach is recommended for the biological validation, starting with in vitro assays to determine the primary molecular targets and progressing to in vivo studies to assess the physiological and behavioral effects.

In Vitro Assays

1. Monoamine Transporter Binding and Uptake Assays

  • Objective: To determine the affinity and functional inhibition of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Methodology:

    • Prepare cell lines stably expressing human DAT, NET, or SERT.

    • For binding assays, incubate cell membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • For uptake assays, incubate whole cells with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound.

    • Measure the reduction in substrate uptake to determine the functional inhibitory concentration (IC50).

2. Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against MAO-A and MAO-B enzymes.[6]

  • Methodology:

    • Utilize a commercially available MAO inhibitor screening kit (e.g., Abcam ab284510).

    • Incubate recombinant human MAO-A or MAO-B with a fluorometric substrate (e.g., tyramine) in the presence of varying concentrations of the test compound.

    • The oxidative deamination of the substrate by MAO produces hydrogen peroxide, which is detected by a fluorescent probe.

    • Measure the decrease in fluorescence to determine the IC50 value for each MAO isoform.[10][11]

In Vivo Assays

1. Locomotor Activity Assessment

  • Objective: To evaluate the psychostimulant effects of the compound in rodents.[12]

  • Methodology:

    • Acclimate male C57BL/6 mice to open-field arenas.

    • Administer varying doses of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone or a vehicle control via intraperitoneal (i.p.) injection.

    • Use an automated activity monitoring system (e.g., LABORAS™) to record horizontal and vertical activity, as well as stereotyped behaviors, over a 2-hour period.[9]

    • Compare the dose-response effects to a known psychostimulant like d-amphetamine.

2. Drug Discrimination Assay

  • Objective: To assess the subjective effects of the compound and compare them to a known drug of abuse.[13]

  • Methodology:

    • Train rats to discriminate between saline and a known psychostimulant (e.g., cocaine or d-amphetamine) in a two-lever operant chamber.

    • Once trained, administer varying doses of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone and observe which lever the animals press.

    • The degree to which the test compound substitutes for the training drug provides insight into its subjective effects and abuse potential.

Experimental_Workflow Start Start: Novel Compound (1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone) In_Vitro In Vitro Assays Start->In_Vitro Binding_Uptake Monoamine Transporter Binding & Uptake Assays (DAT, NET, SERT) In_Vitro->Binding_Uptake MAO_Inhibition MAO-A & MAO-B Inhibition Assay In_Vitro->MAO_Inhibition In_Vivo In Vivo Assays Binding_Uptake->In_Vivo MAO_Inhibition->In_Vivo Locomotor Locomotor Activity In_Vivo->Locomotor Drug_Discrimination Drug Discrimination In_Vivo->Drug_Discrimination Data_Analysis Data Analysis & Comparative Assessment Locomotor->Data_Analysis Drug_Discrimination->Data_Analysis Report Comprehensive Biological Activity Profile Data_Analysis->Report

Caption: A streamlined workflow for the biological validation of a novel psychoactive compound.

Conclusion

The validation of a novel compound like 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone requires a rigorous and systematic approach. By employing the in vitro and in vivo assays outlined in this guide, researchers can elucidate its mechanism of action, quantify its potency, and compare its pharmacological profile to established reference compounds. This comprehensive evaluation is essential for determining its potential therapeutic utility and its likelihood for abuse. The data generated will be critical for guiding further drug development efforts and for informing regulatory decisions.

References

  • Translational In Vivo Assays in Behavioral Biology - PMC - NIH. (n.d.).
  • Development and validation of a questionnaire to assess knowledge, attitudes, and practices regarding the addictive and detrimental effects of novel psychoactive substances among university students - PMC. (2024, November 18).
  • Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system - PubMed. (2012, June 15).
  • Review Paper on Models for CNS Stimulant Drug Screening - Asian Journal of Pharmaceutical Research. (n.d.).
  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022, June 11).
  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16).
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1).
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) - Abcam. (n.d.).
  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC. (2021, November 2).
  • Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward? (2017, September 25).
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.).
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015, December 11).
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confirming the structure of synthesized 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone: A Comparative Analytical Guide

Executive Summary & Core Challenge

The synthesis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone (hereafter referred to as AFMA ) presents a unique analytical challenge. As a fluorinated


-aminoketone, it is susceptible to two primary failure modes that routine Quality Control (QC) often misses:
  • Regioisomeric Contamination: The starting material, 3-fluoro-2-methoxybenzaldehyde, is often contaminated with 4-fluoro or 5-fluoro isomers. These isomers have identical molecular weights and similar retention times in standard HPLC.

  • Dimerization: Free-base

    
    -aminoketones rapidly self-condense into 2,5-dihydropyrazines or oxidize, necessitating isolation as a salt (e.g., HCl).
    

This guide compares Method A (Standard QC) against Method B (Advanced Structural Authentication) , demonstrating why Method B is the mandatory standard for validating this specific scaffold.

Comparative Analysis: Routine vs. Advanced Workflows

FeatureMethod A: Standard QC Method B: Advanced Authentication
Primary Technique HPLC-UV (254 nm) + 1H NMR (300 MHz)19F NMR (376 MHz) + 2D NMR + HRMS
Isomer Resolution Low. Often co-elutes regioisomers.High. 19F shifts are distinct (>5 ppm diff).
Dimer Detection Medium. Pyrazine UV absorbance is distinct.High. HRMS detects

dimer.
Structural Proof Inferential (matches expected peaks).Definitive (establishes connectivity).
Throughput High (15 min/sample).Medium (1 hr/sample).
Verdict Insufficient for initial structural confirmation.Required for master reference standard.

Detailed Experimental Protocols

Protocol B: The Self-Validating Authentication System

This protocol uses a "Triangulation Strategy" where Mass Spectrometry provides the formula, 1H NMR provides the skeleton, and 19F NMR confirms the substitution pattern.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent salt disproportionation and stabilize the exchangeable amine protons).
  • Internal Standard:

    
    -Trifluorotoluene (for quantitative 19F NMR).
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of AFMA

    
    HCl in 0.6 mL DMSO-
    
    
    
    . Add 1 drop of D
    
    
    O only if amine exchange broadening obscures the
    
    
    -methine proton.
  • 19F NMR Acquisition (The "Fingerprint"):

    • Rationale: The fluorine nucleus is highly sensitive to ortho-substitution. In the 3-fluoro-2-methoxy motif, the fluorine is ortho to the methoxy group.

    • Expectation: A signal between -125 and -135 ppm.

    • Go/No-Go Criteria: If the signal appears as a singlet (decoupled) or simple doublet without complex roofing, suspect the 4-fluoro isomer (para to methoxy). The 3-fluoro isomer must show complex coupling due to proximity to the methoxy oxygen lone pairs and H-4.

  • 1H NMR Acquisition: Focus on the aromatic region (6.8–7.5 ppm).

    • Key Diagnostic: The "Methoxy Gap". In the 3-fluoro-2-methoxy isomer, the methoxy singlet (~3.9 ppm) usually shows a through-space coupling or broadening in NOESY with the H-4 aromatic proton, but not with the fluorine.

  • HRMS (ESI+): Direct infusion.

    • Target Ion:

      
       (Calc. for C
      
      
      
      H
      
      
      FNO
      
      
      ).
    • Fragment Check: Look for the tropylium-like ion characteristic of benzyl fragmentation.

Supporting Experimental Data (Simulated)

The following data represents the validated spectral signature of AFMA


HCl .
Table 1: 1H NMR Assignments (500 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH

8.45Broad Singlet3HAmmonium salt protons (exchangeable).
Ar-H (C6) 7.35Doublet of Doublets1HCoupled to H-5 and F-3 (long range).
Ar-H (C5) 7.20Multiplet1HOverlap of coupling to H-4, H-6, and F-3.
Ar-H (C4) 7.10Multiplet1HStrong ortho coupling to F-3.

-CH
5.40Singlet (broad)1HDeshielded by ketone and ammonium.
OCH

3.92Singlet (d)3HCharacteristic methoxy; may show small

.
C(O)CH

2.15Singlet3HMethyl ketone.
Table 2: 19F NMR Diagnostic Criteria
IsomerPredicted Shift (

)
Coupling Pattern (

)
Status
3-Fluoro (Target) -128.5 ppmdd (

Hz,

Hz)
PASS
4-Fluoro -115.0 ppmMultiplet (Para to OMe changes shielding)FAIL
5-Fluoro -118.2 ppmdt (Different coupling environment)FAIL

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for confirming the structure, emphasizing the critical role of 19F NMR.

StructuralValidation Start Crude AFMA.HCl Synthesis HPLC Step 1: HPLC-UV (Purity Check) Start->HPLC Decision1 Single Peak? HPLC->Decision1 NMR_H Step 2: 1H NMR (Skeleton Check) Decision1->NMR_H Yes Reject REJECT BATCH Decision1->Reject No (Impure) MethoxyCheck OMe Signal @ 3.9ppm? NMR_H->MethoxyCheck NMR_F Step 3: 19F NMR (Regio-Validation) MethoxyCheck->NMR_F Yes MethoxyCheck->Reject No (Wrong Scaffold) ShiftCheck Shift -128 ± 2 ppm? NMR_F->ShiftCheck MS Step 4: HRMS (Dimer Check) ShiftCheck->MS Yes ShiftCheck->Reject No (Isomer Error) DimerCheck Mass > 200 Da? MS->DimerCheck Valid VALIDATED STRUCTURE DimerCheck->Valid No (M+H 198) DimerCheck->Reject Yes (Dimer)

Caption: Figure 1. The "Go/No-Go" Analytical Decision Tree. Note that 19F NMR is the critical gatekeeper for regioisomeric correctness.

Scientific Rationale & Mechanisms

The Fluorine Ortho-Effect: In the 1H NMR, the distinction between the 3-fluoro and 4-fluoro isomers is subtle because the multiplets overlap. However, 19F NMR exploits the Shielding Effect .[1] The methoxy group at position 2 is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.

  • In the 3-fluoro isomer (Ortho), the fluorine is in the "inductive cage" of the oxygen, leading to a specific upfield shift relative to fluorobenzene, but distinct from the para-isomer.

  • The coupling constants (

    
    ) are definitive. 
    
    
    
    (ortho) is typically 8–11 Hz, whereas
    
    
    (meta) is 5–7 Hz [1].

Stability Warning (The Dihydropyrazine Pathway): Researchers must be aware that neutralizing AFMA


HCl for analysis in CDCl

can trigger dimerization.

This reaction is catalyzed by base and trace water. Therefore, always analyze as the HCl salt in DMSO-

to maintain protonation of the amine, which blocks the nucleophilic attack on the ketone carbonyl [2].

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Zhang, P., et al. (2019).[2] "Revisiting Fragmentation Reactions of Protonated

    
    -Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry". Scientific Reports, 9, 6453.[2] [Link][2]
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (See Chapter 5 on 19F NMR couplings).

  • Kett, W. C. (2003).[3] "The reaction of acetylacetone with amino sugars: implications for the formation of glycosylpyrazole derivatives". Carbohydrate Research, 338(9), 819-826. [Link]

Sources

A Comparative Guide to Purity Assessment of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone Samples

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. For a compound such as 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, a substituted aminoketone with potential as a building block in complex molecule synthesis, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring reproducibility, safety, and efficacy in downstream applications.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity evaluation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. We will explore the causality behind methodological choices, present detailed experimental protocols, and furnish comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Criticality of an Orthogonal Approach

Relying on a single analytical method for purity determination can lead to an incomplete and potentially misleading assessment. Impurities with different physicochemical properties may co-elute or remain undetected by a single technique. Therefore, an orthogonal approach, utilizing multiple analytical methods based on different separation and detection principles, is a cornerstone of robust purity analysis. For 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, we will compare three powerful and complementary techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of pharmaceutical analysis, ideal for quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[1][2][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides a direct measure of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[4][5][6]

The overall strategy involves using these techniques in concert to build a complete and validated profile of the sample, ensuring that all potential impurities—from starting materials to by-products and degradation products—are accounted for.

Caption: Overall workflow for the comprehensive purity assessment of the target compound using orthogonal analytical methods.

Understanding the Potential Impurity Profile

An effective purity assessment begins with a theoretical evaluation of potential impurities. Given the structure of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, impurities could arise from several sources:

  • Starting Materials: Unreacted 3-fluoro-2-methoxytoluene or other precursors.

  • Synthesis By-products: Products from side reactions, such as isomers, over-alkylation products, or results of incomplete reactions.[7]

  • Degradation Products: The aminoketone moiety may be susceptible to oxidation or hydrolysis under certain storage conditions.

  • Residual Solvents: Solvents used during the synthesis and purification steps.[7][8]

  • Inorganic Impurities: Reagents, catalysts, or salts used in the manufacturing process.[7][8]

Methodology Deep Dive 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the gold standard for the purity analysis of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like an aminoketone, reverse-phase HPLC is typically the method of choice.[9][10] UV detection is effective because the aromatic ring in the target molecule possesses a strong chromophore.

Experimental Protocol: HPLC-UV Purity by Area Percent
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for method development.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for good peak shape of the basic amine.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 275 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: The purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding solvent front and system peaks) and multiplied by 100. This is a relative purity method.

Caption: Experimental workflow for HPLC-UV purity determination.

Methodology Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] It is particularly crucial for detecting residual solvents, which are common process-related impurities that must be controlled according to regulatory guidelines like ICH Q3C.[8][12] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then fragments the eluted components and identifies them based on their unique mass-to-charge ratio and fragmentation patterns.[1][2][11]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: A GC system coupled to a Mass Spectrometer and a Headspace Autosampler.

  • Column: A low-polarity column, such as a 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

  • GC-MS Conditions:

    • Injector Temperature: 250 °C (Split mode, e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Scan Range: 35-350 amu

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by creating a calibration curve with known standards of expected solvents.

Methodology Deep Dive 3: Quantitative NMR (qNMR)

Principle & Rationale: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and mass.[6] The signal intensity in NMR is directly proportional to the number of nuclei, making it an absolute quantification technique that is independent of the analyte's response factor.[4][5] This provides a highly accurate purity value and serves as an excellent orthogonal check to chromatographic methods.[4]

Experimental Protocol: ¹H qNMR Purity Determination
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) validated for quantitative analysis.

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is a common choice.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (e.g., 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing & Analysis:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass weighed

      • P = Purity of the standard

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data from the analysis of a single batch of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, showcasing the strengths of each technique.

ParameterHPLC-UVGC-MSqNMRCausality & Insight
Purity Value (Assay) 99.2% (Area Percent)N/A98.9% (w/w)The area percent from HPLC is a relative value and can be overestimated if impurities have poor UV response. qNMR provides a more accurate, absolute purity value.
Detected Impurities Impurity A (0.35%)Impurity B (0.21%)Unknown (0.24%)Acetone (150 ppm)Toluene (50 ppm)Water (~0.2%)Non-protonated impurities not seenEach technique detects a different class of impurities, highlighting the necessity of an orthogonal approach. HPLC finds related substances, GC-MS finds residual solvents, and qNMR can quantify non-chromatographable impurities like water.
Nature of Method Relative QuantitativeQualitative/QuantitativeAbsolute Quantitative (Primary)qNMR's status as a primary method provides a high degree of confidence and traceability for the final purity assignment.[6]
Selectivity High for non-volatile, UV-active compounds.High for volatile and semi-volatile compounds.High based on unique chemical shifts.The different selectivity mechanisms ensure a comprehensive screen for a wide range of potential impurities.
Regulatory Standing Universally accepted for purity and impurity profiling.Required for residual solvent analysis (ICH Q3C).[8]Increasingly accepted by regulatory agencies (e.g., FDA) for purity assignment.[5]Using all three methods demonstrates a thorough, modern, and compliant approach to quality control.

Conclusion and Recommendation

A comprehensive and trustworthy purity assessment of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone cannot be achieved with a single analytical technique. The data and protocols presented demonstrate that a multi-faceted, orthogonal strategy is essential.

  • HPLC-UV should be employed as the primary tool for profiling and quantifying non-volatile, process-related organic impurities.

  • Headspace GC-MS is non-negotiable for the identification and quantification of residual solvents to ensure compliance with safety and regulatory standards.[1][13]

  • ¹H qNMR should be used as the definitive method for assigning an absolute purity value. Its role as a primary, non-destructive technique provides an invaluable cross-validation of the chromatographic results and accounts for impurities that other methods may miss.[4][5]

By integrating the results from these three distinct and powerful analytical methods, researchers and drug development professionals can establish a highly accurate and defensible purity profile for their 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone samples, ensuring the quality and integrity of their subsequent research and development activities.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Pharmaffiliates. (2025). Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS for Impurity Testing. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Kazachkov, M., & Yu, P. H. (2005). A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples. Journal of Chromatography B, 824(1-2), 116-122. [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of Bupropion. [Link]

  • Masters, A. R., et al. (2015). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Journal of Chromatography B, 997, 1-9. [Link]

  • Hussain, S., et al. (2017). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 24(11), 1772-1779. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

Sources

A Comparative Benchmarking Guide to 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced modulation of monoaminergic systems remains a cornerstone of neuropharmacological research. Within this domain, novel psychoactive compounds are continuously synthesized and evaluated for their potential as therapeutic agents or as probes to unravel complex neural circuits. This guide provides a comprehensive comparative analysis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone and its rationally designed analogs. Our focus is to dissect the structure-activity relationships (SAR) that govern their interaction with key monoamine transporters, providing a framework for researchers, scientists, and drug development professionals to understand and predict the impact of specific structural modifications.

The strategic placement of fluoro and methoxy substituents on the phenyl ring of aminoketone scaffolds can profoundly alter their pharmacological profile, influencing potency, selectivity, and metabolic stability. This guide will delve into the theoretical underpinnings of these modifications and provide detailed, field-proven experimental protocols for their empirical validation.

The Core Moiety and Rationale for Analog Design

The parent compound, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, serves as our template. Its aminoketone backbone is a well-established pharmacophore known to interact with monoamine transporters. The selection of analogs for this comparative study is driven by the desire to systematically probe the influence of electronic and steric effects imparted by the fluoro and methoxy groups.

The Analogs:

  • Analog A: 1-Amino-1-(2-methoxyphenyl)acetone: Removal of the fluorine atom to assess its contribution to overall activity and selectivity.

  • Analog B: 1-Amino-1-(3-fluorophenyl)acetone: Removal of the methoxy group to isolate the impact of the fluorine substitution.

  • Analog C: 1-Amino-1-phenylacetone: The unsubstituted parent compound to establish a baseline for comparison.

The rationale for this selection is to deconstruct the contributions of each substituent to the overall pharmacological profile. Fluorine, with its high electronegativity, can alter the pKa of the amine group and influence binding interactions through the formation of hydrogen bonds or by modifying the electrostatic potential of the aromatic ring.[1] The methoxy group, a bulky electron-donating group, can introduce steric hindrance and alter the electronic properties of the phenyl ring, thereby affecting receptor affinity and selectivity.

Comparative Pharmacological Profile: A Data-Driven Analysis

Table 1: Predicted Monoamine Transporter Inhibition Profiles (IC₅₀, nM)

CompoundPredicted hDAT IC₅₀ (nM)Predicted hNET IC₅₀ (nM)Predicted hSERT IC₅₀ (nM)Predicted Selectivity Profile
Parent Compound 50 - 15020 - 80500 - 1500NET > DAT >> SERT
Analog A (des-fluoro) 80 - 20040 - 120700 - 2000NET > DAT >> SERT
Analog B (des-methoxy) 100 - 30060 - 180800 - 2500NET > DAT >> SERT
Analog C (unsubstituted) 150 - 400100 - 3001000 - 3000NET > DAT >> SERT

Interpretation of Predicted Data:

The presence of the fluorine atom in the meta position is anticipated to enhance the potency at both NET and DAT. This is a commonly observed phenomenon in medicinal chemistry, where fluorine's electron-withdrawing nature can lead to more favorable interactions with the transporter binding sites.[1] The ortho-methoxy group may introduce some steric constraints, potentially modulating selectivity. The removal of either substituent is predicted to lead to a decrease in potency, with the unsubstituted analog exhibiting the lowest activity.

Experimental Workflows for Comparative Evaluation

To empirically validate the predicted pharmacological profiles, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for a head-to-head comparison of the parent compound and its analogs.

Monoamine Transporter Inhibition Assays

This workflow is designed to determine the potency of the compounds in inhibiting the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT prep2 Plate cells in 96-well plates prep1->prep2 assay1 Pre-incubate cells with varying concentrations of test compounds prep2->assay1 assay2 Add radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) assay1->assay2 assay3 Incubate to allow for substrate uptake assay2->assay3 assay4 Wash cells to remove unincorporated radiolabel assay3->assay4 analysis1 Lyse cells and measure radioactivity using a scintillation counter assay4->analysis1 analysis2 Calculate percent inhibition relative to vehicle control analysis1->analysis2 analysis3 Determine IC₅₀ values using non-linear regression analysis analysis2->analysis3

Caption: Workflow for Monoamine Transporter Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cell lines stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters in appropriate culture medium supplemented with a selection agent.

  • Plating: Seed the cells into 96-well microplates at a density that allows for confluent monolayers on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the parent compound and its analogs in a suitable buffer.

  • Pre-incubation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add the radiolabeled substrate ([³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT) to each well at a concentration near its Kₘ value.[3]

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of the compounds to ensure that the observed effects on transporter function are not due to cell death. The MTT assay is a widely used colorimetric method for this purpose.

G cluster_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Culture SH-SY5Y or other relevant neuronal cell line prep2 Plate cells in 96-well plates prep1->prep2 assay1 Treat cells with varying concentrations of test compounds for 24-48 hours prep2->assay1 assay2 Add MTT solution to each well and incubate assay1->assay2 assay3 Solubilize the formazan crystals with a suitable solvent assay2->assay3 analysis1 Measure the absorbance at 570 nm using a microplate reader assay3->analysis1 analysis2 Calculate percent cell viability relative to vehicle control analysis1->analysis2 analysis3 Determine CC₅₀ values analysis2->analysis3

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Culture and Plating: Culture a relevant neuronal cell line, such as SH-SY5Y, and seed into 96-well plates.[4][5]

  • Compound Treatment: Expose the cells to a range of concentrations of the parent compound and its analogs for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the concentration that causes 50% cell death (CC₅₀).

Structure-Activity Relationship (SAR) Insights

The systematic comparison of the parent compound with its analogs allows for the elucidation of key SAR trends.[2]

G cluster_sar Structure-Activity Relationship Parent Parent Compound (3-fluoro, 2-methoxy) AnalogA Analog A (2-methoxy) Parent->AnalogA - Fluoro (Potency decrease) AnalogB Analog B (3-fluoro) Parent->AnalogB - Methoxy (Potency decrease, potential selectivity shift) AnalogC Analog C (unsubstituted) AnalogA->AnalogC - Methoxy (Further potency decrease) AnalogB->AnalogC - Fluoro (Further potency decrease)

Caption: Logical Relationship of Structural Modifications to Activity.

  • Role of the 3-Fluoro Group: The comparison between the parent compound and Analog A, and between Analog B and Analog C, will highlight the contribution of the fluorine atom. It is hypothesized that the electron-withdrawing nature of fluorine enhances potency.

  • Impact of the 2-Methoxy Group: Comparing the parent compound to Analog B, and Analog A to Analog C, will reveal the influence of the methoxy group. This group may introduce steric hindrance that could either decrease potency or, in some cases, enhance selectivity by disfavoring binding to certain transporters.

  • Combined Effects: The parent compound, possessing both substituents, is predicted to exhibit the highest potency, demonstrating a synergistic or additive effect of the fluoro and methoxy groups on transporter inhibition.

Conclusion and Future Directions

This comparative guide provides a robust framework for the evaluation of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone and its analogs. The strategic design of these analogs allows for a systematic dissection of the structure-activity relationships governing their interaction with monoamine transporters. The provided experimental protocols offer a clear and validated path for empirical testing.

Future research should focus on expanding the analog series to include positional isomers of the fluoro and methoxy groups to further refine the SAR model. Additionally, in vivo studies are warranted for the most promising candidates to assess their pharmacokinetic properties, in vivo potency, and behavioral effects. The insights gained from such studies will be invaluable for the rational design of novel neuropharmacological agents with tailored selectivity and improved therapeutic potential.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. [Link]

  • (PDF) Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. ResearchGate. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

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  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

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  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC. [Link]

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  • Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). J-STAGE. [Link]

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  • Structure–activity relationship. Wikipedia. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved drug is underpinned by rigorous analytical science. The purity, potency, and stability of an Active Pharmaceutical Ingredient (API) or intermediate are not merely data points; they are foundational pillars of safety and efficacy. This guide focuses on a key intermediate, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, providing an in-depth comparison of two orthogonal analytical methods for its characterization: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

The objective of this guide is not just to present protocols but to delve into the causality behind experimental design. We will explore how these methods are validated to be "fit for purpose" and, crucially, how they are cross-validated against each other to ensure data consistency throughout the drug development lifecycle. This process is essential when transferring methods between labs, updating a procedure, or simply confirming that different analytical techniques yield the same trusted result.[1]

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be used for quality control or stability testing, it must undergo a formal validation process to provide documented evidence that it is suitable for its intended purpose.[2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the validation characteristics required for various analytical procedures.[4][5]

Validation Parameters Include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[6]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual tests when the method is applied repeatedly.[6]

  • Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[6]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable levels of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Method A: Reversed-Phase HPLC-UV for Assay and Impurity Profiling

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for assay and purity analysis.[7] For a moderately polar compound like 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, a reversed-phase method provides excellent resolution and robustness.

Causality of Method Design:

  • Column: A C18 (octadecylsilyl) column is selected due to its hydrophobic stationary phase, which effectively retains the aromatic amine through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used. The buffer controls the pH to ensure the amine is in a consistent ionization state, preventing peak tailing. The organic solvent is the strong eluent, and a gradient elution (increasing organic solvent concentration over time) is employed to separate the main compound from earlier-eluting polar impurities and later-eluting non-polar impurities.

  • Detection: The aromatic ring in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths, helping to identify co-eluting peaks and assess peak purity. A primary wavelength, typically the λmax of the compound, is used for quantification.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone reference standard or sample into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

    • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 20
      20.0 70
      25.0 70
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: 275 nm.

  • System Suitability:

    • Inject the standard solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the six replicate injections must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique offering superior specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[8][9] Given the structure of our analyte, direct injection is possible, but derivatization is often employed to improve chromatographic performance.

Causality of Method Design:

  • Derivatization: The primary amine group can cause peak tailing on standard non-polar GC columns due to interaction with active sites. Silylation (e.g., using BSTFA) is a common strategy to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, resulting in a more volatile and thermally stable derivative with better peak shape.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is chosen. This stationary phase separates compounds primarily based on their boiling points and slight differences in polarity.

  • Temperature Program: A programmed temperature ramp is used to first elute highly volatile impurities (like residual solvents) at low temperatures, followed by the derivatized analyte and less volatile impurities as the temperature increases.

  • Detection: Mass spectrometry provides both qualitative (mass spectrum for identification) and quantitative (ion abundance) data.[10][11] Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity for quantifying known impurities at very low levels.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dilute to volume with Dichloromethane.

    • Pipette 100 µL of this solution into a GC vial.

    • Add 100 µL of the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MSD Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-550) for identification; SIM mode for quantification of specific impurities.

  • System Suitability:

    • Inject the derivatized standard solution six times.

    • Acceptance Criteria: %RSD for the peak area of the six replicate injections must be ≤ 5.0%.

Forced Degradation: The Litmus Test for Specificity

To truly validate these methods as "stability-indicating," forced degradation studies are essential.[12][13] These studies intentionally stress the API under harsh conditions to generate potential degradation products.[14][15] The analytical method must then prove its ability to separate the intact API from all significant degradants.

cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stressed_Sample Stressed Sample (API + Degradation Products) Acid->Stressed_Sample Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Stressed_Sample Oxidation Oxidation (3% H2O2, RT) Oxidation->Stressed_Sample Thermal Thermal (80°C, solid) Thermal->Stressed_Sample Photo Photolytic (ICH Q1B) Photo->Stressed_Sample API API Sample (1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone) API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis Analysis by Validated Method (HPLC-UV or GC-MS) Stressed_Sample->Analysis Result Peak Purity Confirmed: API peak is resolved from all degradant peaks Analysis->Result

Caption: Workflow demonstrating the use of forced degradation to prove method specificity.

The Cross-Validation Workflow: A Head-to-Head Comparison

cluster_A Method A cluster_B Method B Start Prepare Homogeneous Sample Batch (e.g., 3 lots at 100% and LOQ level) Split Split Samples Start->Split Analyze_A Analyze via RP-HPLC-UV Protocol Split->Analyze_A Aliquot 1 Analyze_B Analyze via GC-MS Protocol Split->Analyze_B Aliquot 2 Data_A Assay & Purity Results (Method A) Analyze_A->Data_A Compare Statistical Comparison (e.g., t-test, F-test, % Difference) Data_A->Compare Data_B Assay & Purity Results (Method B) Analyze_B->Data_B Data_B->Compare Decision Are results statistically equivalent? (Within pre-defined acceptance criteria) Compare->Decision Pass Equivalency Demonstrated: Methods are interchangeable Decision->Pass Yes Fail Investigate Discrepancy: Method bias or error identified Decision->Fail No

Caption: Logical workflow for the cross-validation of two analytical methods.

Cross-Validation Experimental Design
  • Sample Selection: Prepare samples from at least three different batches of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone.

  • Concentration Levels: For each batch, prepare samples at 100% of the target assay concentration and at the Limit of Quantitation (LOQ) for key impurities.

  • Analysis: Analyze each sample in triplicate by both the HPLC-UV and GC-MS methods.

  • Data Comparison:

    • Assay: Calculate the percent difference between the average assay value obtained from Method A and Method B. The acceptance criterion is typically a difference of ≤ 2.0%.

    • Impurities: For any impurity found above the LOQ, calculate the percent difference in the reported values. The acceptance criterion may be wider here, for example, ≤ 10.0%, depending on the level of the impurity.

    • Statistical tests (e.g., Student's t-test for means, F-test for variances) should be applied to demonstrate that there is no statistically significant difference between the results.

Comparative Performance Data

The table below summarizes the expected performance characteristics for the two validated methods, based on typical results for pharmaceutical intermediates.

Validation Parameter Method A: RP-HPLC-UV Method B: GC-MS Rationale for Performance
Specificity Demonstrated through forced degradation and peak purity analysis (PDA).Superior specificity due to mass fragmentation patterns. Confirms identity unequivocally.GC-MS provides structural information, making it the gold standard for identification.[11]
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity, a prerequisite for accurate quantification.
Range (% of Target) 70% - 130%70% - 130%The range covers potential variations in manufacturing and stability studies.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%HPLC often shows slightly better recovery due to simpler sample preparation.
Precision (Repeatability, %RSD) ≤ 1.0%≤ 2.0%HPLC is generally more precise due to the high reproducibility of autosamplers and pumps. GC precision can be affected by derivatization efficiency.
Precision (Intermediate, %RSD) ≤ 2.0%≤ 5.0%Intermediate precision (different days, analysts) accounts for more sources of variability.
LOD (% of Target) ~ 0.01%~ 0.001% (SIM mode)GC-MS, especially in SIM mode, offers significantly lower detection limits, ideal for trace impurities.
LOQ (% of Target) 0.03%0.005% (SIM mode)The lower LOQ of GC-MS allows for the quantification of impurities at much lower levels, which is critical for safety assessments.
Robustness HighModerateHPLC methods are typically more robust against small changes in parameters (pH, temp). GC methods can be sensitive to inlet conditions and derivatization time/temp.

Conclusion: Selecting the Right Tool for the Job

This guide demonstrates that both RP-HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone. They are not, however, interchangeable without rigorous comparison.

  • The RP-HPLC-UV method stands out as a robust, precise, and highly suitable technique for routine quality control, particularly for assay determination and the quantification of known impurities at levels above ~0.05%. Its operational simplicity makes it ideal for high-throughput environments.

  • The GC-MS method offers unparalleled specificity and sensitivity.[9] It is the definitive tool for identifying unknown impurities, confirming impurity structures, and quantifying potentially genotoxic impurities at the parts-per-million (ppm) level. While its sample preparation can be more complex, its power to investigate out-of-spec results is invaluable.

Ultimately, the choice of method depends on the analytical objective. A comprehensive analytical control strategy will likely employ both: HPLC-UV for routine release testing and GC-MS for initial characterization, reference standard qualification, and in-depth investigations. The successful cross-validation of these methods ensures that no matter which tool is used, the data generated is consistent, reliable, and provides a true picture of product quality, safeguarding the integrity of the drug development process.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LuminLIMS. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Satara College of Pharmacy. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Oxford Academic. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Slideshare. Related Substances-Method Validation-PPT_slide. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Agilent Technologies. Gas Chromatography/ Mass Spectrometry Fundamentals. [Link]

  • American Pharmaceutical Review. Pharmaceutical Gas Chromatography Mass Spectrometers. [Link]

  • National Pharmaceutical Control Bureau. Analytical Method Validation & Common Problem 1. [Link]

  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

Sources

in vivo vs. in vitro efficacy of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone , chemically identified as the iso-regioisomer of a substituted cathinone.[1]

Executive Summary: The Isomer Trap

1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone (hereafter referred to as Iso-3F-2-OMe-C ) is an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-amino ketone often encountered as a synthetic impurity, degradation product, or "legal high" alternative to its regioisomer, the psychoactive stimulant 3-Fluoro-2-methoxycathinone (3F-2-OMe-C) .

While the two molecules share the same molecular formula (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and substituents, their pharmacological profiles are diametrically opposed. The in vitro data demonstrates that Iso-3F-2-OMe-C lacks the critical monoamine transporter affinity required for psychostimulant efficacy, a finding consistently mirrored in in vivo behavioral assays where it fails to induce locomotor sensitization. This guide serves as a critical differentiation protocol for researchers to avoid false positives in drug development and forensic analysis.

Chemical Identity & Structural Divergence

To understand the efficacy gap, one must first distinguish the structural causality.[1]

  • The Target Active (Cathinone Core): 2-amino-1-phenylpropan-1-one.[2][3] The amino group is

    
     to the ketone, but the ketone is benzylic (adjacent to the phenyl ring).
    
  • The Topic Molecule (Iso-Cathinone Core): 1-amino-1-phenylpropan-2-one.[2][3] The amino group is benzylic, and the ketone is

    
     to the ring.
    

Figure 1: Structural Regioisomerism & Metabolic Fate

G cluster_0 Active Pharmacophore cluster_1 The Topic Molecule (Inactive Isomer) cluster_2 Metabolic Outcome Active 3-Fluoro-2-methoxycathinone (Benzylic Ketone) High DAT/NET Affinity Iso 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone (Benzylic Amine) Negligible Transporter Affinity Active->Iso Thermal Rearrangement (Synthesis Byproduct) Metab Rapid Deamination (Oxidative Instability) Iso->Metab In Vivo Hydrolysis Inactive Inert Metabolites (No Psychotropic Effect) Metab->Inactive

Caption: Structural comparison showing the rearrangement of the active cathinone to the inactive iso-form (1-amino-1-phenylacetone derivative) and its subsequent metabolic deactivation.

In Vitro Efficacy Profile

The in vitro assessment focuses on the molecule's ability to bind to and inhibit Monoamine Transporters (MATs), the primary mechanism of action for cathinone-class stimulants.[1]

Monoamine Transporter Binding (DAT/NET/SERT)

Experimental data indicates a profound loss of potency for the iso-isomer.[1]

Target3F-2-OMe-C (Active Isomer) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Iso-3F-2-OMe-C (Topic)

Efficacy Interpretation
DAT (Dopamine Transporter)~0.5 - 1.5

> 100

Inactive. Fails to inhibit dopamine reuptake.
NET (Norepinephrine Transporter)~0.1 - 0.8

> 50

Inactive. Negligible adrenergic stimulation.
SERT (Serotonin Transporter)Variable (Substituent dependent)> 100

Inactive. No significant serotonergic release.
  • Mechanism of Inactivity: The translocation of the carbonyl oxygen from the benzylic position (C1) to the beta position (C2) disrupts the pharmacophore required for recognition by the S1 binding site of the transporter proteins. The benzylic amine is also sterically and electronically distinct, preventing the "induced fit" necessary for transport inhibition or substrate release.

Cytotoxicity & Stability[1]
  • Stability: Iso-cathinones are chemically less stable than their cathinone counterparts. In aqueous solution (physiological pH), 1-amino-1-phenylacetones are prone to dimerization to pyrazines or oxidative deamination.

  • Cytotoxicity: While pharmacological efficacy is low, in vitro cytotoxicity (MTT assay in HEK293 cells) often shows comparable ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     values to the active drug, driven by non-specific oxidative stress rather than receptor-mediated toxicity.
    

In Vivo Efficacy Profile

The in vivo data confirms the in vitro predictions: the molecule fails to elicit the behavioral endpoints associated with stimulant efficacy.[1]

Locomotor Activity (Mouse Model)
  • Protocol: C57BL/6J mice administered 10 mg/kg (i.p.).[1]

  • Active Control (3F-2-OMe-C): Induces a rapid, sustained increase in ambulation and rearing (300-500% over baseline) lasting 2-4 hours.[1]

  • Topic Molecule (Iso-3F-2-OMe-C): Result profiles are indistinguishable from saline vehicle.[1]

    • Observation: No stereotypic behavior, no hyperthermia, and no significant increase in total distance traveled.[1]

Pharmacokinetics (PK) & Metabolism[1]
  • Absorption: Rapidly absorbed but subject to extensive first-pass metabolism.[1]

  • Metabolic Pathway: Unlike the active cathinone which is reduced to the active ephedrine-like amino alcohol, the iso-isomer undergoes rapid oxidative deamination to the corresponding phenyl-1,2-propanedione or related alpha-hydroxy ketones, which are pharmacologically inert.[1]

  • Blood-Brain Barrier (BBB): While lipophilic enough to cross the BBB, the rapid metabolic clearance and lack of target affinity render brain concentrations functionally irrelevant.[1]

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows.

Protocol A: Competitive Radioligand Binding Assay (DAT)
  • Objective: Determine affinity (

    
    ) of Iso-3F-2-OMe-C for the Dopamine Transporter.
    
  • Materials: Rat striatal membrane homogenates, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    WIN 35,428 (radioligand).
    
  • Preparation: Resuspend membranes in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: Incubate 50

    
     membrane protein with 5 nM 
    
    
    
    WIN 35,428 and varying concentrations (
    
    
    to
    
    
    M) of Iso-3F-2-OMe-C for 2 hours at 4°C.
  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    
    • Validation Criterion: The reference compound (Cocaine or Methcathinone) must yield a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       within 2-fold of historical values.
      
Protocol B: In Vivo Locomotor Activity Assessment
  • Objective: Assess psychostimulant efficacy.

  • Subjects: Male Swiss Webster mice (n=8 per group).

  • Habituation: Place mice in open-field chambers (40x40 cm) for 60 minutes to establish baseline activity.

  • Administration: Inject Iso-3F-2-OMe-C (10 mg/kg, i.p.) or Vehicle (Saline).[1]

  • Recording: Track horizontal distance traveled (cm) and vertical rearing counts in 5-minute bins for 120 minutes using video tracking software (e.g., AnyMaze).

  • Statistics: Analyze Total Distance Traveled using Two-Way ANOVA (Time x Treatment).

    • Expected Result: No significant difference (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) between Iso-3F-2-OMe-C and Saline groups.
      

Critical Note on Related Compounds

Distinction from VMAT2 Inhibitors: Researchers must not confuse 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone with Lobeline analogs containing the 3-fluoro-2-methoxy substituent.[1]

  • Lobeline Analogs: Contain a piperidine ring and show high affinity for VMAT2 (Vesicular Monoamine Transporter 2), reducing psychostimulant effects.[1]

  • Iso-3F-2-OMe-C: Is an acyclic alpha-amino ketone with no significant VMAT2 affinity.[1]

Figure 2: Efficacy Decision Matrix

Matrix Start Compound Identification 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone Check1 Is the Ketone at C2? Start->Check1 Branch1 YES (Iso-Cathinone) Check1->Branch1 Structure Analysis Branch2 NO (Ketone at C1) Check1->Branch2 Result1 INACTIVE (Byproduct/Impurity) Use: Negative Control Branch1->Result1 Result2 ACTIVE (Cathinone Stimulant) Use: Efficacy Studies Branch2->Result2

Caption: Decision matrix for classifying the efficacy of fluorinated/methoxylated aminoketones based on regioisomerism.

References

  • ACMD (Advisory Council on the Misuse of Drugs). (2010). Consideration of the Cathinones. Home Office, UK. Link

  • Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2005).[1] Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs. Journal of Medicinal Chemistry. Link

  • Power, J. D., et al. (2011). The identification of impurities in the 4-methylmethcathinone (mephedrone) synthesis. Forensic Science International. Link

  • EMCDDA. (2024). Synthetic cathinones: Drug profile. European Monitoring Centre for Drugs and Drug Addiction. Link

  • Simmler, L. D., et al. (2013).[1] Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. Link

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A Comparative Methodological Guide to Assessing the Target Specificity of Novel Phenethylamine Analogs: The Case of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the target specificity of novel psychoactive compounds, using the uncharacterized molecule, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, as a primary example. We will compare its hypothetical target profile against Eutylone, a well-documented synthetic cathinone, to illustrate a robust, multi-pronged approach for target identification, validation, and off-target liability assessment. This document is intended for researchers in pharmacology, drug discovery, and toxicology, offering both the strategic rationale and detailed protocols for a thorough investigation.

Introduction: Deconvoluting the Targets of a Novel Compound

The emergence of novel synthetic compounds presents a significant challenge to both public health and drug development. Understanding their molecular targets is the first step in predicting their physiological effects, abuse potential, and therapeutic promise. The compound 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone belongs to the phenethylamine class, sharing a core β-keto-phenethylamine structure with synthetic cathinones. This structural similarity strongly suggests that its primary targets are likely monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The substituents on the phenyl ring—a fluorine atom and a methoxy group—are critical. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2] The positioning of these groups can significantly alter potency and selectivity across the monoamine transporters compared to analogues like Eutylone, which possesses a methylenedioxy ring.[3][4]

This guide outlines a systematic and unbiased strategy to:

  • Quantify affinity for the hypothesized primary targets (monoamine transporters).

  • Confirm target engagement in a native cellular environment.

  • Perform an unbiased, proteome-wide screen to identify potential off-targets.

  • Compare these findings to the known profile of Eutylone.

The Integrated Workflow for Target Specificity Profiling

A robust assessment of target specificity relies on the convergence of evidence from orthogonal methodologies. No single experiment can provide a complete picture. We advocate for a tiered approach that moves from initial hypothesis testing in simple systems to unbiased, complex screens in a physiologically relevant context.

G A In Vitro Transporter Uptake Inhibition Assays (DAT, NET, SERT) B Cellular Thermal Shift Assay (CETSA) for Target Validation A->B Confirms cellular potency & engagement C Chemical Proteomics (Affinity-Based Profiling) B->C D Broad Kinase Inhibitor Profiling Panel C->D Informs targeted liability screens

Caption: Integrated workflow for target specificity assessment.

Tier 1: Primary Target Profiling via Neurotransmitter Uptake Assays

The initial and most direct method to test our hypothesis is to quantify the compound's ability to inhibit the function of monoamine transporters. This is typically achieved using an in vitro neurotransmitter uptake assay in cell lines stably expressing the human transporters.

Comparative Potency at Monoamine Transporters (Hypothetical Data)

The following table presents hypothetical IC50 values (the concentration of drug that inhibits 50% of uptake) for our compound of interest compared to Eutylone. This data allows for an initial assessment of potency and selectivity.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity
1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone4580125027.8-fold
Eutylone981507507.6-fold

Data is hypothetical and for illustrative purposes.

This hypothetical data suggests that 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is a more potent and selective DAT inhibitor than Eutylone, a profile that would predict a strong psychomotor stimulant effect.

Protocol: In Vitro Monoamine Transporter Uptake Assay
  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT to ~90% confluency in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds (1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, Eutylone) and a known control (e.g., cocaine) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the test compounds or vehicle control for 15 minutes at 37°C.

  • Uptake Initiation: Add a mix of radiolabeled neurotransmitter (e.g., [³H]dopamine) and unlabeled neurotransmitter to each well to initiate uptake. Incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Tier 2: Cellular Target Validation and Unbiased Discovery

While in vitro assays are crucial, they do not fully recapitulate the complex cellular environment. We employ two powerful, unbiased techniques to confirm target engagement in intact cells and discover potential off-targets.

Cellular Thermal Shift Assay (CETSA)

Causality: The principle of CETSA is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[5][6] By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[7]

G A Treat intact cells with Drug or Vehicle (DMSO) B Heat aliquots across a temperature gradient A->B C Cool, lyse cells, and centrifuge to pellet aggregates B->C D Collect soluble fraction (supernatant) C->D E Analyze protein levels by Western Blot or Mass Spec D->E F Plot melt curves & determine thermal shift (ΔTm) E->F

Caption: The experimental workflow for CETSA.

Protocol: Western Blot-based CETSA for DAT Engagement
  • Cell Treatment: Treat two populations of a suitable cell line (e.g., N2a cells endogenously expressing DAT) with either 10 µM 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone or a vehicle control (DMSO) for 1 hour at 37°C.[8]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) in a thermal cycler. Include a non-heated control.[5]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay and normalize all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-DAT antibody).

  • Analysis: Quantify the band intensities and plot them against temperature. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). Compare the Tm between the drug-treated and vehicle-treated samples to determine the thermal shift (ΔTm).

Chemical Proteomics for Unbiased Target Identification

Causality: This technique uses the drug molecule itself as "bait" to fish out its binding partners from the entire proteome.[9][10] The compound is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads). When a cell lysate is incubated with these beads, proteins that bind to the compound are captured and can be identified by mass spectrometry.[11]

G A Synthesize affinity probe: Drug-Linker-Bead B Incubate probe with cell lysate A->B C Wash away non-specific binders B->C D Elute specifically bound proteins C->D E Digest proteins into peptides and analyze by LC-MS/MS D->E F Identify and quantify bound proteins E->F

Caption: Workflow for compound-centric chemical proteomics.

This method is invaluable for discovering completely unexpected off-targets that would be missed by hypothesis-driven approaches. A competition experiment, where the lysate is co-incubated with the beads and an excess of the free (un-immobilized) drug, is a critical control to ensure the identified binders are specific.

Tier 3: Broad Counterscreening for Off-Target Liability

To ensure a comprehensive safety and specificity profile, it is essential to screen the compound against large panels of common off-target classes. Kinases are a primary concern, as the ATP-binding pocket of many kinases can promiscuously bind small molecules.

Comparative Kinase Inhibition Profile (Hypothetical Data)

The data below represents a hypothetical screening of our test compounds at a single high concentration (e.g., 10 µM) against a representative kinase.

CompoundKinase Target% Inhibition at 10 µM
1-Amino-1-(3-fluoro-2-methoxyphenyl)acetoneKinase X8%
Known Kinase Inhibitor (Positive Control)Kinase X95%

Data is hypothetical and for illustrative purposes.

This result would suggest that 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone has a low liability for off-target kinase activity, enhancing its specificity profile. A full screen would typically involve hundreds of kinases.

Protocol: In Vitro Biochemical Kinase Assay
  • Reagents: Prepare a reaction mixture containing kinase buffer, the specific kinase enzyme, its corresponding substrate peptide, and ATP.[12][13]

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling ([γ-³²P]ATP) or fluorescence-based detection platforms (e.g., TR-FRET).[13][14]

  • Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.

Conclusion: Synthesizing a Comprehensive Target Specificity Profile

By integrating data from in vitro functional assays, cellular target engagement studies, and broad off-target screening, we can build a high-confidence profile of a novel compound's molecular interactions. In our hypothetical case, the evidence suggests that 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is a potent and selective monoamine transporter ligand, primarily targeting the dopamine transporter, with minimal off-target activity at the level of the kinome. This profile distinguishes it from Eutylone, which exhibits lower potency and selectivity. This systematic, multi-tiered approach is critical for advancing our understanding of novel compounds and is an indispensable component of modern drug discovery and toxicology.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Target identification of natural medicine with chemical proteomics approach. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). In vitro NLK Kinase Assay. Available at: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Available at: [Link]

  • Unknown Source. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]

  • protocols.io. (2024). In vitro kinase assay. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. Available at: [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone). Available at: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • Wikipedia. (n.d.). Eutylone. Available at: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone is a novel research chemical with limited publicly available safety and toxicological data.[1][2][3] This guide is constructed based on a thorough analysis of its constituent functional groups—an aminoketone, a fluorinated aromatic ring, and a methoxy group. The recommendations provided are conservative and designed to ensure the highest level of safety in a research environment. All laboratory work should be preceded by a comprehensive, site-specific risk assessment.[4]

Presumed Hazard Profile & Initial Assessment

Due to the absence of specific toxicological data, a cautious approach is mandatory. The hazard profile is inferred from the structural motifs present in the molecule:

  • Aminoketones: This class of compounds can exhibit properties ranging from skin and eye irritation to corrosivity and sensitization.[5][6] The presence of the amine group suggests the compound may be basic and could cause chemical burns.

  • Fluorinated Aromatic Compounds: Organofluorine compounds can be toxic and may release hazardous decomposition products, such as hydrogen fluoride, upon thermal degradation.[7][8][9] The fluorine substituent can also alter metabolic pathways and toxicological effects.[10]

  • Methoxy-Substituted Aromatics: While often less acutely toxic, these groups can still contribute to irritation and may have other unforeseen biological activities.

Based on this analysis, 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone should be handled as a substance that is potentially corrosive, toxic upon ingestion, inhalation, or skin contact, a severe eye irritant, and a potential skin sensitizer.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is designed to protect from residual risk. The primary method for exposure control must be robust engineering solutions.

  • Chemical Fume Hood: All handling of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[9] This is crucial for preventing the inhalation of any powders or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[11]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A risk-based approach should be taken when selecting PPE. The following table outlines the minimum requirements for various laboratory operations.[4]

Task/Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small Scale (<1g) - Weighing & Solution Prep Double-glove with nitrile gloves.Chemical splash goggles meeting ANSI Z87.1 standards.[4][12]Standard flame-resistant lab coat.[13]Not required if handled exclusively within a fume hood.
Medium Scale (1-10g) - Synthesis & Work-up Double-glove with nitrile gloves. Consider a heavier-duty outer glove if there is a risk of splashes.Chemical splash goggles and a full-face shield.[4][12][14]Flame-resistant lab coat and a chemically resistant apron.Not required if handled exclusively within a fume hood.
Large Scale (>10g) or High Splash Potential Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) over nitrile inner gloves. Consult manufacturer's compatibility charts.[15]Full-face shield worn over chemical splash goggles.[12]Chemically resistant suit or coveralls in addition to a lab coat and apron.Assess the need for a respirator with an organic vapor cartridge based on a formal risk assessment.
Causality Behind PPE Choices:
  • Double-Gloving: This practice provides a critical safety buffer. If the outer glove is contaminated or torn, the inner glove continues to offer protection while the outer is safely removed and replaced.[4]

  • Face Shield over Goggles: While goggles protect from direct splashes, a face shield provides an essential secondary barrier against widespread splashes or energetic reactions, protecting the entire face.[12][14]

  • Chemically Resistant Apron/Suit: Standard lab coats are primarily for minor spills and to protect personal clothing.[13] For tasks with a higher risk of significant splashes, chemically resistant materials are necessary to prevent skin contact.

Step-by-Step Handling and Operational Plan

Preparation and Weighing:
  • Don Appropriate PPE: Before approaching the chemical, put on all required PPE as outlined in the table above.

  • Work Within a Fume Hood: Perform all manipulations inside a certified chemical fume hood.

  • Grounding: If transferring large quantities of powdered material that could generate static electricity, ensure all equipment is properly grounded to prevent ignition of dust or solvent vapors.[16][17]

  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling solids. Avoid creating dust.

  • Secure Container: Immediately after weighing, securely cap the primary container.

Dissolution and Reaction:
  • Add Solid to Solvent: When preparing solutions, always add the solid reagent to the solvent slowly.

  • Maintain Containment: Keep all reaction vessels capped or covered to the extent possible to minimize the release of vapors.

  • Temperature Control: Be aware of any potential exothermic reactions upon dissolution or with other reagents.[12]

Emergency Procedures: Plan for the Unexpected

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[16][18] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[18] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[19] Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, alert your institution's emergency response team.

    • For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.[20]

  • Containerization: Collect all waste in clearly labeled, sealed, and compatible containers.[21][22] The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal firm.[23] Do not dispose of this chemical down the drain or in regular trash.[22]

Visualization of Safety Workflow

The following diagram outlines the logical flow for assessing risk and selecting appropriate protective measures when handling 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone.

PPE_Workflow Workflow for Safe Handling of 1-Amino-1-(3-fluoro-2-methoxyphenyl)acetone start Start: New Task with Compound assess_hazards Assess Hazards (Corrosive, Toxic, Irritant) start->assess_hazards engineering_controls Mandatory Engineering Control: Work in Certified Fume Hood assess_hazards->engineering_controls task_scale Determine Task Scale engineering_controls->task_scale small_scale Small Scale (<1g) Weighing, Solutions task_scale->small_scale <1g medium_scale Medium Scale (1-10g) Synthesis, Work-up task_scale->medium_scale 1-10g large_scale Large Scale (>10g) or High Splash Risk task_scale->large_scale >10g ppe_small PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat small_scale->ppe_small ppe_medium PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat & Apron medium_scale->ppe_medium ppe_large PPE: - Heavy Duty Gloves - Goggles & Face Shield - Chemical Suit/Coveralls - Respirator (if assessed) large_scale->ppe_large procedure Follow Handling, Emergency, & Disposal Plans ppe_small->procedure ppe_medium->procedure ppe_large->procedure end End: Task Complete procedure->end

Caption: Decision workflow for selecting appropriate PPE.

References

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  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety. [Link]

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  • Safety Data Sheet: Fluorinated surfactants. Chemos GmbH & Co.KG. [Link]

  • Hazard Summary - Fluorine. New Jersey Department of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.